2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNFKWRZLGVLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171331-39-7 | |
| Record name | Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171331-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171331397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unpacking a Versatile Fluorinated Intermediate
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide delves into the technical intricacies of a significant, yet often overlooked, fluorinated building block: 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS Number: 1171331-39-7). While its primary claim to fame is its role as a crucial intermediate in the synthesis of the potent isoxazoline insecticide, fluralaner, its utility and the chemical principles it embodies extend far beyond this single application. This document aims to provide a comprehensive technical overview for researchers and drug development professionals, exploring its synthesis, characterization, and the broader context of its application, thereby illuminating its potential in diverse research and development endeavors.
Physicochemical Properties and Structural Elucidation
This compound is a white to off-white solid at room temperature.[1] Its chemical structure, characterized by a primary amine, an amide linkage, and a trifluoroethyl moiety, makes it a versatile reagent in organic synthesis.
| Property | Value | Source |
| CAS Number | 1171331-39-7 | [2][3] |
| Molecular Formula | C4H8ClF3N2O | [2][3] |
| Molecular Weight | 192.57 g/mol | [3] |
| IUPAC Name | 2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | [3] |
| InChI Key | DBNFKWRZLGVLSH-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | [2] |
| Storage | Inert atmosphere, room temperature | [2] |
The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the molecule, impacting the reactivity of the adjacent amide and the basicity of the primary amine. The hydrochloride salt form enhances its stability and handling properties.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that highlights key principles of organic synthesis, particularly in the realm of amine protection and amide bond formation. Several synthetic routes have been reported, primarily in patent literature, each with its own set of advantages and challenges.
Synthesis via N-Protected Glycine
A common and effective strategy involves the use of N-protected glycine derivatives. This approach prevents self-condensation and other side reactions of the free amine during amide coupling.
Diagram of the N-Protected Glycine Synthesis Route
Caption: General workflow for the synthesis of this compound via an N-protected glycine intermediate.
Detailed Protocol (tert-Butoxycarbonyl Protection): [1]
-
Amide Formation: To a stirred solution of tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate in dioxane, add a solution of 4M HCl in dioxane dropwise at 0°C.
-
Deprotection: The reaction mixture is stirred at room temperature for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting off-white solid can be used in subsequent steps without further purification or can be recrystallized from an appropriate solvent system to achieve higher purity.
Causality in Experimental Choices:
-
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is compatible with the formation of the hydrochloride salt.[1] Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, can also be used, with deprotection typically achieved through hydrogenolysis.
-
Coupling Reagents: N,N'-Carbonyldiimidazole (CDI) is an effective coupling reagent for forming the amide bond between the N-protected glycine and 2,2,2-trifluoroethylamine. It offers mild reaction conditions and avoids the formation of problematic byproducts.
-
Solvent Selection: Dioxane is a suitable solvent for the deprotection step as it is inert to the acidic conditions and can be easily removed by evaporation.[1]
Synthesis from Chloroacetyl Chloride
An alternative synthetic route starts from chloroacetyl chloride and 2,2,2-trifluoroethylamine, followed by amination.[4][5]
Diagram of the Chloroacetyl Chloride Synthesis Route
Caption: General workflow for the synthesis of this compound starting from chloroacetyl chloride.
Detailed Protocol: [4]
-
Amidation: Chloroacetyl chloride is reacted with 2,2,2-trifluoroethylamine in the presence of a base, such as sodium hydroxide, in a suitable solvent like dichloromethane. The reaction is typically carried out at a low temperature (0-5°C).
-
Amination: The resulting 2-chloro-N-(2,2,2-trifluoroethyl)acetamide is then treated with aqueous ammonia to displace the chloride and form the primary amine.
-
Work-up and Salt Formation: The crude product is isolated by evaporation and then treated with an acid, such as hydrochloric acid, to form the hydrochloride salt.
-
Purification: The final product is purified by recrystallization or trituration with a suitable solvent, such as ethyl acetate.
Trustworthiness and Self-Validating Systems:
The purity of the final product is crucial for its intended use, especially in the synthesis of active pharmaceutical ingredients or agrochemicals.[5] The formation of dimer impurities, such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide, can occur, particularly in the chloroacetyl chloride route if the reaction conditions are not carefully controlled.[5] Therefore, robust analytical methods are essential for quality control.
Analytical Characterization
A comprehensive analytical characterization is imperative to ensure the identity, purity, and quality of this compound.
| Analytical Technique | Purpose | Expected Results/Observations |
| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the methylene protons adjacent to the amine and amide groups, and the methylene protons of the trifluoroethyl group. The integration of these signals should be consistent with the molecular structure.[1] |
| ¹³C NMR | Structural confirmation | Resonances for the carbonyl carbon, the two methylene carbons, and the trifluoromethyl carbon. |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group | A characteristic signal for the CF₃ group. This technique is highly sensitive for fluorinated compounds. |
| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should show the molecular ion peak corresponding to the free base (C₄H₇F₃N₂O). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak for the desired compound, with minimal impurities. The retention time can be used for identification against a reference standard. |
| Gas Chromatography (GC) | Purity assessment | Can be used to determine the purity of the product and to detect volatile impurities.[4] |
| Elemental Analysis | Confirmation of elemental composition | The percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine should be within acceptable limits of the theoretical values. |
Experimental Protocol: Purity Determination by ¹H NMR [1]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable deuterated solvent, such as DMSO-d₆.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a suitable field strength (e.g., 300 MHz or higher).
-
Data Analysis: Integrate the peaks corresponding to the protons of the compound and any identified impurities. The purity can be calculated based on the relative integrals. For the title compound in DMSO-d₆, characteristic signals are observed around δ 9.17-7.13 (m, 1H), 8.21 (br s, 3H), 4.07-3.95 (m, 2H), and 3.67-3.64 (m, 2H).[1]
Applications in Research and Development
The primary and most well-documented application of this compound is as a key building block in the synthesis of isoxazoline insecticides, most notably fluralaner.[5]
Role in Isoxazoline Insecticide Synthesis
Isoxazoline insecticides are a relatively new class of compounds that exhibit potent activity against a broad spectrum of ectoparasites in animals.[6] They act as antagonists of GABA-gated chloride channels in insects, leading to paralysis and death.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | 1171331-39-7 [sigmaaldrich.com]
- 3. This compound (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride" mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Flurothyl (bis(2,2,2-trifluoroethyl)ether)
A Note on Chemical Identity: Clarifying the Subject of Inquiry
This guide addresses the mechanism of action of the neuroactive compound Flurothyl , also known as Indoklon or bis(2,2,2-trifluoroethyl)ether. It is important to first clarify a potential point of confusion with the requested topic, "2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride."
A thorough review of scientific literature reveals that This compound (CAS: 1171331-39-7) is primarily documented as a chemical intermediate.[1][2][3][4][5][6] Specifically, it serves as a key reactant in the synthesis of Fluralaner, a veterinary insecticide and acaricide.[3][7] Fluralaner itself acts on GABA-gated chloride channels in arthropods.[3][7] However, there is currently no available scientific literature describing a distinct biological mechanism of action for this compound itself.[1]
Conversely, Flurothyl (bis(2,2,2-trifluoroethyl)ether) is a well-characterized, volatile central nervous system convulsant.[8][9][10][11][12] Historically, it was used in psychiatric therapy as a chemical alternative to electroconvulsive therapy (ECT) for treating severe depression.[13][14] Today, it serves as a valuable research tool in neuroscience for inducing seizures in experimental models of epilepsy.[15][16][17][18]
Given the request for an in-depth guide on a "mechanism of action" for a neuroactive compound, it is highly probable that the intended subject of inquiry was Flurothyl. The shared "trifluoroethyl" chemical moiety is a likely source of this confusion. This whitepaper will therefore proceed with a detailed examination of the core mechanism of action of Flurothyl.
Executive Summary: The Convulsant Action of Flurothyl
Flurothyl is a potent, inhalable chemoconvulsant that reliably induces generalized seizures.[8][15] Its primary mechanism of action is centered on the disruption of inhibitory neurotransmission within the central nervous system (CNS). The core of its activity lies in its function as a non-competitive antagonist of the GABA-A receptor .[16] By interfering with the principal inhibitory system in the brain, Flurothyl lowers the seizure threshold and leads to neuronal hyperexcitability. While its interaction with the GABA-A receptor is the most established mechanism, other potential contributions, such as modulation of voltage-gated ion channels, have been hypothesized.[8] This guide will dissect these mechanisms, present the supporting experimental evidence, and provide protocols for studying its effects.
Primary Mechanism: Antagonism of the GABA-A Receptor Complex
The overwhelming balance of evidence points to the gamma-aminobutyric acid type A (GABA-A) receptor as the primary molecular target for Flurothyl. GABA-A receptors are ligand-gated ion channels that, upon binding GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and synaptic inhibition.
Non-Competitive Antagonism
Flurothyl is understood to act as a non-competitive antagonist at the GABA-A receptor.[16] This implies that it does not bind to the same site as GABA itself (the orthosteric site) but rather to a different, allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound. This mode of action effectively silences the inhibitory signal, making neurons more susceptible to depolarization and firing.
The convulsant effects of Flurothyl can be modulated by other drugs that act on the GABA-A receptor complex. For instance:
-
Diazepam , a benzodiazepine and positive allosteric modulator of the GABA-A receptor, has been shown to exert an anticonvulsant effect against Flurothyl-induced seizures.[19]
-
This protective effect of diazepam can be reversed by Flumazenil , a benzodiazepine receptor antagonist, further solidifying the role of this specific site on the GABA-A receptor in mediating Flurothyl's action.[19]
This interaction suggests that the mechanism of Flurothyl-induced seizures is intimately related to the highly sensitive benzodiazepine site of the GABA-A receptor complex.[19]
Caption: Flurothyl's antagonistic action on the GABA-A receptor.
Secondary and Downstream Mechanisms
While GABA-A antagonism is the primary driver, other systems are implicated in the full physiological response to Flurothyl.
Hypothesized Role of Voltage-Gated Sodium Channels
Some early hypotheses suggested that Flurothyl may induce seizure activity by directly affecting voltage-gated sodium channels.[8] These channels are critical for the generation and propagation of action potentials.[20][21][22][23][24] A drug that promotes the opening or delays the inactivation of sodium channels would lead to increased neuronal excitability. However, this mechanism is less substantiated in recent literature compared to the robust evidence for GABA-A receptor antagonism. It remains a potential contributing factor but is not considered the principal mechanism of action.
Effects on Monoaminergic Systems
Repeated exposure to Flurothyl-induced convulsions has been shown to enhance behavioral responses mediated by serotonin (5-hydroxytryptamine) and dopamine.[25] Studies have demonstrated that rats subjected to daily Flurothyl convulsions exhibit increased locomotor responses to dopamine agonists like apomorphine and serotonin-releasing agents.[25] This suggests that repeated seizure activity can lead to an upregulation or sensitization of postsynaptic dopamine and serotonin receptors. This finding is significant as it parallels the effects seen with repeated electroconvulsive shocks, suggesting a common mechanism for the therapeutic effects of convulsive therapies in depression, potentially by increasing postsynaptic responses to monoamine neurotransmitters.[25]
Experimental Protocols and Data
Flurothyl is widely used as a reliable and controllable method for inducing seizures in laboratory animals, particularly rodents. Its volatile nature allows for precise control over the duration of exposure and seizure activity.[8][15]
Standard Protocol for Flurothyl-Induced Seizure Induction in Mice
This protocol describes a common method for assessing seizure thresholds.
Objective: To determine the latency to generalized clonic seizures following Flurothyl exposure.
Materials:
-
Flurothyl (e.g., 10% solution in ethanol)
-
Sealed Plexiglas chamber
-
Syringe pump
-
Gauze pad
-
Experimental animals (e.g., C57Bl/6 mice)
Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
Chamber Setup: Place a single mouse into the sealed Plexiglas chamber. A gauze pad is suspended at the top of the chamber.
-
Flurothyl Infusion: Using a syringe pump, infuse the 10% Flurothyl solution at a constant rate (e.g., 6 ml/h) onto the gauze pad.[15] The volatile Flurothyl rapidly vaporizes, filling the chamber.
-
Observation: Continuously observe the animal for seizure behaviors. Record the latency from the start of the infusion to the onset of specific seizure milestones.
-
Seizure Threshold: The primary endpoint is often the Generalized Seizure Threshold (GST) , defined as the time to the loss of postural control, which corresponds to a generalized clonic seizure.[15]
-
Termination: Once the desired seizure endpoint is reached, immediately open the chamber to fresh air. Due to its rapid elimination through the lungs, the seizure activity ceases shortly after exposure is terminated.[15][16]
Caption: Experimental workflow for Flurothyl-induced seizure testing.
Representative Data
The primary quantitative data from such experiments is the latency to seizure onset. This can be used to compare seizure susceptibility between different groups of animals (e.g., control vs. drug-treated).
| Experimental Condition | Seizure Endpoint | Typical Latency (seconds) | Effect on Seizure Threshold |
| Control (Vehicle) | Generalized Tonic-Clonic | Varies by strain/age | Baseline |
| Diazepam Pre-treatment | Generalized Tonic-Clonic | Increased | ↑ (Anticonvulsant) |
| Flumazenil Pre-treatment | Generalized Tonic-Clonic | No significant change | ↔ |
| Diazepam + Flumazenil | Generalized Tonic-Clonic | Near Baseline | ↓ (Reverses Diazepam effect) |
Note: Specific latency values are highly dependent on the animal strain, age, Flurothyl concentration, and infusion rate.
Conclusion
The mechanism of action of Flurothyl is primarily and most robustly defined by its role as a non-competitive antagonist of the GABA-A receptor . This action disrupts central nervous system inhibition, leading to hyperexcitability and the induction of seizures. This well-characterized mechanism makes Flurothyl a predictable and controllable tool for research into epilepsy and seizure phenomena. While secondary effects on sodium channels and downstream adaptations in monoaminergic systems have been noted, the core of its acute convulsant effect lies in its potent interference with GABAergic neurotransmission. Understanding this primary mechanism is crucial for researchers utilizing Flurothyl as an experimental model and for interpreting the results derived from its use.
References
- 1. Buy this compound | 1171331-39-7 [smolecule.com]
- 2. This compound | 1171331-39-7 [chemicalbook.com]
- 3. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 4. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 6. This compound CAS No.:1171331-39-7 Factory China [qinmuchem.com]
- 7. nbinno.com [nbinno.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Pro- and anticonvulsant effects of anesthetics (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexafluorodiethyl ether (indoklon); an inhalant convulsant; its use in psychiatric treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hexafluorodiethyl ether (indoklon): its use as a convulsant in psychiatric treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. INDOKLON. A CLINICAL REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The chemical induction of seizures in psychiatric therapy: were flurothyl (indoklon) and pentylenetetrazol (metrazol) abandoned prematurely? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eight Flurothyl-Induced Generalized Seizures Lead to the Rapid Evolution of Spontaneous Seizures in Mice: A Model of Epileptogenesis with Seizure Remission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Repeated Flurothyl Seizure Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective impairment of GABAergic synaptic transmission in the flurothyl model of neonatal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic protection against acute flurothyl-induced seizures by adjuvant treatment of the ketogenic diet with the type 2 diabetes drug pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of drugs acting on the GABA-benzodiazepine receptor complex on flurothyl-induced seizures in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Voltage-Gated Ion Channel Compensatory Effect in DEE: Implications for Future Therapies [mdpi.com]
- 21. Voltage-gated ion channel - Wikipedia [en.wikipedia.org]
- 22. Frontiers | Potential roles of voltage-gated ion channel disruption in Tuberous Sclerosis Complex [frontiersin.org]
- 23. Voltage gated ion channels: targets for anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Surface dynamics of voltage-gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Repeated exposure of rats to the convulsant agent flurothyl enhances 5-hydroxytryptamine- and dopamine-mediated behavioural responses - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride" role in fluralaner synthesis
An In-depth Technical Guide on the Role of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride in Fluralaner Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluralaner, a potent isoxazoline ectoparasiticide, has revolutionized animal health with its extended duration of action against fleas and ticks. The synthesis of this complex molecule relies on a series of precise chemical transformations, with the introduction of the 2-amino-N-(2,2,2-trifluoroethyl)acetamide side chain being a critical step. This technical guide provides an in-depth examination of the role of the key intermediate, this compound, in the synthesis of fluralaner. We will explore the strategic importance of this building block, the detailed reaction mechanism of its incorporation, and a validated experimental protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Introduction: The Strategic Importance of the Trifluoroethyl Amide Moiety in Fluralaner
The molecular architecture of fluralaner is a testament to modern agrochemical design, featuring a complex arylisoxazoline core responsible for its insecticidal activity. A key pharmacophore is the N-(2,2,2-trifluoroethyl)acetamide group, which is crucial for the compound's high efficacy and favorable pharmacokinetic profile. The trifluoromethyl group enhances metabolic stability and lipophilicity, contributing to the long-lasting effect of the drug.
The introduction of this critical moiety is achieved through the use of this compound. This salt form of the amine provides enhanced stability and handling properties compared to the free base, making it an ideal precursor for large-scale manufacturing processes. Its strategic use in the synthesis highlights a key principle of modern chemical synthesis: the use of pre-functionalized building blocks to streamline the construction of complex molecules.
The Synthetic Pathway: Locating the Key Condensation Step
The synthesis of fluralaner involves a multi-step sequence, with the final key steps involving the formation of the isoxazoline ring and the attachment of the side chains to the central phenyl ring. The this compound comes into play in a crucial condensation reaction with a carboxylic acid intermediate.
The overall synthetic strategy can be visualized as follows:
An In-depth Technical Guide to the Pharmacological Properties of Trifluoroethyl Acetamide Derivatives
Introduction: The Strategic Incorporation of the Trifluoroethyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Among the various fluorinated motifs, the trifluoroethyl group, when appended to an acetamide core, gives rise to a class of compounds with a unique and compelling pharmacological profile. The trifluoroethyl moiety is not merely a passive substituent; its strong electron-withdrawing nature and lipophilic character profoundly influence the physicochemical properties of the parent molecule. This, in turn, can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1][2]
This technical guide provides a comprehensive exploration of the pharmacological properties of trifluoroethyl acetamide derivatives. Moving beyond a superficial overview, we will delve into the mechanistic underpinnings of their biological activities, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chemical class.
Antiparasitic Activity: Targeting Invertebrate Nervous Systems
A prominent and commercially successful application of trifluoroethyl acetamide derivatives lies in the field of veterinary medicine, specifically as potent antiparasitic agents. The cornerstone of this activity is the isoxazoline insecticide Fluralaner, for which 2-Amino-N-(2,2,2-trifluoroethyl)acetamide serves as a crucial synthetic intermediate.[3][4]
Mechanism of Action: Non-competitive Antagonism of GABA-gated Chloride Channels
Fluralaner and related isoxazoline insecticides exert their effect by acting as non-competitive antagonists of GABA (gamma-aminobutyric acid)-gated chloride channels in insects and acarines.[3][4] GABA is the primary inhibitory neurotransmitter in the invertebrate central nervous system. Its binding to post-synaptic receptors opens chloride ion channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
By binding to a distinct allosteric site on these channels, trifluoroethyl acetamide-derived isoxazolines block the influx of chloride ions. This disruption of inhibitory neurotransmission leads to hyperexcitability, paralysis, and ultimately, the death of the parasite.[4] The high selectivity of these compounds for invertebrate versus mammalian GABA receptors contributes to their favorable safety profile in veterinary applications.[3]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
GABA [label="GABA"]; GABA_Receptor [label="GABA-gated\nCl- Channel"]; Chloride_Influx [label="Cl- Influx"]; Hyperpolarization [label="Neuronal\nHyperpolarization"]; Inhibition [label="Inhibition of\nNeurotransmission"]; Fluralaner [label="Trifluoroethyl Acetamide\nDerivative (Fluralaner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [shape=point, style=invis];
GABA -> GABA_Receptor [label="Binds to"]; GABA_Receptor -> Chloride_Influx [label="Opens"]; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Inhibition; Fluralaner -> GABA_Receptor [label="Allosterically Binds\nand Blocks", color="#EA4335"]; } caption: "Mechanism of action of trifluoroethyl acetamide-derived insecticides."
Structure-Activity Relationship (SAR) Insights
The trifluoroethyl moiety in the precursor to Fluralaner is critical for its potent insecticidal activity. It significantly enhances the lipophilicity of the final molecule, a key factor for its penetration through the insect cuticle and into the central nervous system.[2] Furthermore, the metabolic stability conferred by the C-F bonds contributes to the long-lasting efficacy of the drug.[2]
Antimicrobial Properties: A Potential New Frontier
Emerging research suggests that the trifluoroethyl acetamide scaffold may hold promise in the development of novel antimicrobial agents. While direct studies on a broad range of trifluoroethyl acetamide derivatives are still developing, related fluorinated compounds have demonstrated significant activity against various pathogens.
For instance, studies on (trifluoromethyl)pyridines have revealed potent and selective anti-chlamydial activity.[1] These findings suggest that the incorporation of a trifluoromethyl group, and by extension, a trifluoroethyl group, can be a viable strategy for developing new anti-infective agents. The trifluoromethyl group in these pyridine derivatives was shown to be crucial for their bactericidal effect against Chlamydia trachomatis.[1]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial potential of novel trifluoroethyl acetamide derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
Objective: To determine the lowest concentration of a trifluoroethyl acetamide derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Trifluoroethyl acetamide derivatives of interest
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of each trifluoroethyl acetamide derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and a positive control antibiotic.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| Derivative X | S. aureus | 16 |
| Derivative Y | E. coli | 32 |
| Ciprofloxacin | S. aureus | 1 |
| Ciprofloxacin | E. coli | 0.5 |
Neuromodulatory and Neuroprotective Potential
The influence of trifluoroethyl acetamide derivatives extends to the mammalian central nervous system, with evidence suggesting potential applications in neuroprotection and the treatment of neurological disorders.
Butyrylcholinesterase Inhibition: A Target for Alzheimer's Disease
While not specific to trifluoroethyl acetamides, broader studies on acetamide derivatives have identified them as potential inhibitors of butyrylcholinesterase (BChE).[5][6] BChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, the levels of acetylcholine are depleted, and inhibiting its breakdown is a key therapeutic strategy.
A study on a series of substituted acetamide derivatives revealed that some compounds exhibited significant BChE inhibition, with IC50 values in the low micromolar range.[5] The acetamide core served as a crucial scaffold for interacting with the active site of the enzyme. The incorporation of a trifluoroethyl group could potentially enhance the binding affinity and selectivity of these inhibitors.
Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of trifluoroethyl acetamide derivatives against BChE.
Materials:
-
Trifluoroethyl acetamide derivatives
-
Human or equine butyrylcholinesterase (BChE)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of BChE, butyrylthiocholine iodide, and DTNB in phosphate buffer.
-
Compound Dilutions: Prepare serial dilutions of the trifluoroethyl acetamide derivatives in the buffer.
-
Assay Reaction: In a 96-well plate, add the BChE enzyme solution, followed by the test compounds at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add the substrate (butyrylthiocholine iodide) and DTNB to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
BChE [label="Butyrylcholinesterase (BChE)"]; Acetylcholine [label="Acetylcholine"]; Breakdown [label="Breakdown"]; Derivative [label="Trifluoroethyl Acetamide\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [shape=point, style=invis];
BChE -> Breakdown; Acetylcholine -> Breakdown [label="Substrate"]; Derivative -> BChE [label="Inhibits", color="#EA4335"]; } caption: "Inhibition of acetylcholine breakdown by trifluoroethyl acetamide derivatives."
Future Directions and Conclusion
The pharmacological landscape of trifluoroethyl acetamide derivatives is both diverse and promising. From their established role as potent antiparasitics to their emerging potential as antimicrobial and neuroprotective agents, this chemical class offers a fertile ground for future drug discovery and development. The strategic incorporation of the trifluoroethyl moiety imparts unique physicochemical properties that can be harnessed to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
Further research is warranted to expand the library of trifluoroethyl acetamide derivatives and to conduct comprehensive pharmacological profiling across a wider range of biological targets. Detailed structure-activity relationship studies will be instrumental in optimizing lead compounds for specific therapeutic indications. The experimental protocols outlined in this guide provide a robust framework for such investigations. As our understanding of the intricate interplay between chemical structure and biological function deepens, trifluoroethyl acetamide derivatives are poised to make significant contributions to the advancement of medicine.
References
- 1. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide: Properties, Applications in Preparation of Fluralaner and Its Green Preparation_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of fluralaner using "2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride"
Introduction: The Significance of Fluralaner and the Role of a Key Amine Intermediate
Fluralaner is a potent, broad-spectrum insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] It is a key active ingredient in veterinary medicines for the control of fleas and ticks in companion animals.[1][2] The unique mode of action of fluralaner involves the antagonism of GABA (gamma-aminobutyric acid)-gated chloride channels in insects and acarines, leading to paralysis and death of the parasites.[1][2] This targeted mechanism provides a high degree of safety for mammals.[1][2]
The synthesis of fluralaner is a multi-step process that culminates in the formation of an amide bond between two key intermediates: 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I) and 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Intermediate II). The hydrochloride salt of the latter, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride , is a stable and commonly used form of this crucial building block.[1][2] The trifluoroethyl moiety of this intermediate is critical, contributing to the lipophilicity and metabolic stability of the final fluralaner molecule, which are essential for its long-lasting efficacy.
This document provides detailed application notes and protocols for the synthesis of fluralaner, with a particular focus on the utilization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Strategy Overview
The overall synthesis of fluralaner from its key intermediates is depicted in the workflow diagram below. The process involves the formation of an amide linkage between the carboxylic acid group of Intermediate I and the primary amine of Intermediate II.
Caption: Overall workflow for the synthesis of fluralaner.
Part I: Synthesis of the Key Intermediate: this compound
This section details two common methods for the preparation of the essential amine intermediate.
Method A: From Chloroacetyl Chloride and 2,2,2-Trifluoroethylamine
This two-step method involves the initial formation of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, followed by amination to yield the desired product.
Step 1: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
-
Rationale: This step forms the chloroacetamide precursor. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acid chloride. Dichloromethane is a suitable solvent as it is inert and dissolves the reactants. The reaction is carried out at a low temperature to control the exothermicity.
Protocol:
-
In a reaction vessel equipped with a stirrer and a thermometer, add 100.00 g of 2,2,2-trifluoroethylamine hydrochloride and 100.00 g of water. Stir and cool the mixture to -5°C.
-
Add 200.00 g of a pre-cooled 30% aqueous sodium hydroxide solution and 300.0 g of dichloromethane.
-
Slowly add a solution of 86.62 g of chloroacetyl chloride in 100 g of dichloromethane dropwise, maintaining the internal temperature between 0-5°C.
-
Continue the reaction at 0-5°C for 1.5 hours. Monitor the reaction by gas chromatography (GC) until the trifluoroethylamine is consumed (<0.1%).
-
Allow the reaction mixture to warm to room temperature (above 20°C) and then separate the organic and aqueous layers.
-
Evaporate the organic phase under reduced pressure at 40°C to obtain 2-chloro-N-(2,2,2-trifluoroethyl)acetamide as a white solid.
Step 2: Synthesis of this compound
-
Rationale: This step involves the nucleophilic substitution of the chloride with ammonia. A large excess of aqueous ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. The final product is isolated as the hydrochloride salt to improve its stability and handling.
Protocol:
-
In a reaction flask, add 120.00 g of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide and 960.00 g of aqueous ammonia.
-
Heat the reaction mixture to 40°C and maintain for 2 hours. Monitor the reaction by GC until the starting material is consumed (<0.1%).
-
Evaporate the reaction mixture to dryness under reduced pressure at 60-70°C to obtain a white solid.
-
To the solid, add 240.00 g of ethyl acetate and stir at room temperature for 2 hours.
-
Filter the solid, wash the filter cake with 50 g of ethyl acetate, and dry in a vacuum oven at 50°C for 8 hours to yield this compound as a white solid.
Method B: From N-Phthaloylglycine
This method utilizes a protected amino acid to avoid side reactions.
Protocol:
-
Amidation: React N-phthaloylglycine with 2,2,2-trifluoroethylamine or its salt in the presence of a coupling agent to form the amide.[1]
-
Deprotection: Remove the phthaloyl protecting group using hydrazine hydrate to yield the crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[1]
-
Salt Formation: Treat the crude product with an acid, such as hydrochloric acid, to form the stable hydrochloride salt.[1]
Part II: Synthesis of Fluralaner
This section describes two protocols for the final amide coupling step to produce fluralaner.
Protocol A: Direct Amide Coupling Using a Coupling Agent
-
Rationale: This is a standard method for amide bond formation. A coupling agent, such as a carbodiimide, is used to activate the carboxylic acid of Intermediate I, making it more susceptible to nucleophilic attack by the amine of Intermediate II. A base is often added to neutralize the hydrochloride salt of the amine and to facilitate the reaction.
Reaction Mechanism:
Caption: Simplified mechanism of amide bond formation.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I) | 418.19 |
| This compound (Intermediate II HCl) | 192.57 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | 191.70 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 |
| Diisopropylethylamine (DIPEA) | 129.24 |
| Dichloromethane (DCM) | 84.93 |
Procedure:
-
Dissolve Intermediate I in dichloromethane in a reaction vessel.
-
Cool the solution to 0-10°C.
-
Add EDC·HCl and this compound to the reaction mixture.
-
Add a catalytic amount of DMAP.
-
Slowly add diisopropylethylamine dropwise over 30-60 minutes, maintaining the temperature at 0-10°C.
-
Allow the reaction mixture to warm to 20-35°C and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a sodium bicarbonate solution and then with a sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude fluralaner.
Protocol B: One-Pot Esterification-Amidation
-
Rationale: This method avoids the use of a coupling agent by first converting the carboxylic acid to an ester, which then undergoes aminolysis with the amine intermediate. This can be a more atom-economical and cost-effective approach.
Procedure:
-
In a reaction vessel equipped with a thermometer, stirrer, and water separator, add 418 g of 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-isoxazol-3-yl)-2-methyl-benzoic acid, 0.42 g of p-toluenesulfonic acid, 100 g of methanol, and 1,200 g of toluene.
-
Heat the mixture to 80-90°C for 10 hours, removing the water produced during the reaction.
-
Cool the resulting esterification solution to 50°C.
-
Add 163.5 g of 2-amino-N-(2,2,2-trifluoroethyl)acetamide to the cooled mixture.
-
Heat the reaction mixture to 120-130°C and maintain for 5-7 hours.
-
Monitor the reaction for the formation of fluralaner.
-
Upon completion, cool the reaction mixture and proceed with purification.
Part III: Purification of Fluralaner
Crude fluralaner can be purified by recrystallization or column chromatography to achieve high purity (>99%).
Protocol A: Recrystallization
-
Rationale: Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is cooled, causing the desired compound to crystallize out, leaving impurities behind in the solvent.
Procedure:
-
In a clean and dry round-bottom flask equipped with a mechanical stirrer, add 32.5 g of crude fluralaner to 97.2 ml of methanol at 20-40°C.
-
Stir the mixture for 15-30 minutes.
-
Heat the mixture to 60-65°C.
-
Add 3.2 g of activated carbon to the solution and stir for 30-40 minutes at 60-65°C to remove colored impurities.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 0-10°C and stir the resulting solid slurry for 2-4 hours.
-
Filter the solid, wash with cold methanol, and dry the purified fluralaner under vacuum.
Protocol B: Column Chromatography
-
Rationale: Column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For fluralaner, a non-polar stationary phase like silica gel is commonly used with a mobile phase of intermediate polarity.
Procedure:
-
Prepare a chromatography column with silica gel as the stationary phase.
-
Dissolve the crude fluralaner in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved sample onto the column.
-
Elute the column with a mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).
-
Collect fractions and monitor them by TLC to identify those containing the pure fluralaner.
-
Combine the pure fractions and evaporate the solvent to obtain purified fluralaner.
Quantitative Data Summary
| Parameter | Value |
| Intermediate II HCl Synthesis (from chloroacetyl chloride) | |
| Yield of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | 99.00% |
| Purity of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (by GC) | 99.33% |
| Yield of this compound | 89.68% |
| Purity of this compound (by GC) | >99% |
| Fluralaner Synthesis (One-Pot Method) | |
| Molar ratio of Intermediate II to Intermediate I | (1-3):1 (preferably 2:1) |
| Fluralaner Purification (Recrystallization) | |
| Yield | 80% |
| Purity (by HPLC) | >99% |
References
Application Notes & Protocols: Mastering Amide Coupling with 2-amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride
Introduction: Navigating the Challenges of a Unique Amine
The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] This guide focuses on a particularly valuable yet challenging building block: 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7). This compound is a key intermediate in the synthesis of advanced agrochemicals, such as the insecticide fluralaner, and other bioactive molecules.[2][3]
Its utility is paired with distinct synthetic challenges that require carefully considered protocols:
-
Hydrochloride Salt Form: The amine is supplied as a hydrochloride salt, meaning the primary amino group is protonated (-NH3+).[4] In this state, it is not nucleophilic and cannot participate in the coupling reaction. A suitable base is therefore non-negotiable to liberate the free amine in situ.
-
Electron-Deficient Nature: The potent electron-withdrawing effect of the adjacent trifluoroethyl group significantly reduces the nucleophilicity of the amine's nitrogen atom. This "electron-deficient" character makes the amine less reactive, often resulting in sluggish or incomplete reactions with standard coupling protocols.[1][5][6]
This document provides a detailed exploration of robust, field-proven protocols designed to overcome these hurdles, ensuring high-yield, successful amide bond formation. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step methodologies for three major classes of coupling reagents.
Core Principles: Activating the Carboxylic Acid Partner
The fundamental principle of amide coupling is the conversion of a carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that can be readily attacked by the amine nucleophile.
A typical workflow involves several key components:
-
The Carboxylic Acid: The substrate to be coupled.
-
The Amine: In this case, this compound.
-
The Coupling Reagent: The catalyst that activates the carboxylic acid. We will focus on carbodiimides (EDC), uronium salts (HBTU/HATU), and phosphonium salts (PyBOP).
-
Additives (Optional but Recommended): Reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used to suppress side reactions (especially racemization of chiral carboxylic acids) and improve efficiency by forming more stable, yet highly reactive, active ester intermediates.[7][8]
-
The Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential for deprotonating the carboxylic acid and, critically, neutralizing the amine hydrochloride salt.[9][10][11]
-
The Solvent: Anhydrous, aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are standard choices.[7][12]
Below is a generalized workflow for a typical amide coupling reaction.
Caption: General experimental workflow for amide coupling.
Recommended Coupling Protocols
The choice of coupling reagent is often dictated by the complexity of the substrates, cost, and desired reaction efficiency. For a challenging amine like 2-amino-N-(2,2,2-trifluoroethyl)acetamide, more potent coupling systems are generally preferred.
| Parameter | Protocol 1: EDC / HOBt | Protocol 2: HBTU | Protocol 3: PyBOP |
| Reagent Class | Carbodiimide | Uronium Salt | Phosphonium Salt |
| Typical Stoichiometry | Acid (1 eq), Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (3 eq) | Acid (1 eq), Amine (1.1 eq), HBTU (1.2 eq), DIPEA (3.5 eq) | Acid (1 eq), Amine (1.2 eq), PyBOP (1.2 eq), DIPEA (2-3 eq) |
| Common Solvents | DMF, DCM, MeCN | DMF, MeCN | DMF, DCM |
| Reaction Time | 4 - 24 hours | 1 - 12 hours | 12 - 24 hours |
| Key Advantage | Cost-effective, water-soluble urea byproduct.[7] | High efficiency and speed, good for difficult couplings. | Excellent for hindered amines, non-carcinogenic byproducts.[10] |
Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt
This is a classic and widely used method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to hydrolysis. The addition of HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, while still being highly reactive toward the amine. The water-solubility of the resulting urea byproduct is a significant advantage over reagents like DCC, simplifying purification.[7]
Caption: Simplified mechanism for EDC/HOBt coupling.
Detailed Step-by-Step Protocol:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.).
-
Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.
-
Stir the mixture to achieve a suspension or solution, then cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq.) to the mixture. Stir for 10-15 minutes to ensure complete neutralization of the amine salt.
-
Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM (approx. 10 volumes).
-
Wash the organic phase sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Uronium Salt-Mediated Coupling with HBTU
Uronium/aminium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency and rapid reaction rates.[14] HBTU reacts with the carboxylate (formed after deprotonation by a base) to generate an HOBt-activated ester in situ.[9] This method is often successful where EDC-based protocols falter, particularly for electron-deficient amines. For exceptionally difficult couplings, HATU, the aza-HOBt analogue, can be used for even greater reactivity.[14][15]
Caption: Simplified mechanism for HBTU coupling.
Detailed Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF (approx. 0.1 M).
-
Add DIPEA (3.5 eq.) to the stirred suspension.[9]
-
Add HBTU (1.2 eq.) in a single portion. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-12 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate (10-20 volumes).
-
Perform an aqueous workup by washing with 10% citric acid, saturated NaHCO₃ solution, water, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the pure amide product.
Protocol 3: Phosphonium Salt-Mediated Coupling with PyBOP
PyBOP ((Benzotriazol-1-yl)oxy-tripyrrolidinophosphonium hexafluorophosphate) is a highly effective phosphonium-based coupling reagent. It is a safer alternative to the original BOP reagent, as it does not generate the carcinogenic byproduct hexamethylphosphoramide (HMPA).[10][16] PyBOP is particularly adept at facilitating couplings with sterically hindered or electronically challenging amines, making it an excellent choice for this application. The byproducts are water-soluble, which aids in purification.[10][11]
Detailed Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) and this compound (1.2 eq.) in anhydrous DMF (10 volumes) under an inert atmosphere, add DIPEA (2.0-3.0 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add PyBOP (1.2 eq.) portion-wise to the stirred solution.[11]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction progress via TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate (20 volumes).
-
Wash the organic phase sequentially with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion: If the reaction stalls, gentle heating (e.g., 40-50 °C) can sometimes drive it to completion, especially for PyBOP-mediated couplings.[10] Alternatively, switching to a more powerful reagent (e.g., from HBTU to HATU) is a reliable strategy.
-
Base Selection: DIPEA is generally preferred over triethylamine as it is more sterically hindered and less likely to cause side reactions. The amount of base is critical; at least 2 equivalents are needed to neutralize the amine salt and the acid generated, with an additional equivalent often used to drive the reaction.
-
Solvent Purity: The use of anhydrous solvents is paramount. Water can hydrolyze the activated intermediates, leading to reduced yields.
-
Purification: The aqueous workup is a critical step to remove the bulk of the impurities (excess base, coupling byproducts).[13] Do not skip these washes, as they will greatly simplify the final chromatographic purification.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 3. This compound | 1171331-39-7 [chemicalbook.com]
- 4. This compound (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
Gas Chromatography Method for the Quantitative Analysis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive gas chromatography (GC) method for the determination of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. The inherent challenges in analyzing this compound, namely its non-volatile salt form and the high polarity of the primary amine, are addressed through a systematic protocol involving free base liberation, liquid-liquid extraction (LLE), and chemical derivatization. By converting the analyte into a more volatile and thermally stable derivative, this method achieves excellent chromatographic performance, characterized by sharp, symmetrical peaks and high sensitivity, particularly with an Electron Capture Detector (ECD). This protocol is designed for researchers in pharmaceutical development and quality control, providing a reliable analytical tool for this key synthetic intermediate.
Principle of the Method
Direct gas chromatographic analysis of this compound is not feasible due to its ionic nature and consequently low volatility. Furthermore, the free base form contains a polar primary amine that can interact with active sites in the GC system, leading to poor peak shape and inaccurate quantification[1][2].
This method overcomes these challenges through a three-step process:
-
Free Base Liberation: The hydrochloride salt is neutralized with a suitable base to generate the free amine form of the analyte. This is a critical first step to enable its extraction from an aqueous matrix.[3]
-
Liquid-Liquid Extraction (LLE): The less polar free amine is selectively extracted into a water-immiscible organic solvent, separating it from the salt and other aqueous-soluble impurities.
-
Chemical Derivatization: The extracted primary amine is converted into a non-polar derivative. This guide details acylation using Trifluoroacetic Anhydride (TFAA). This reaction replaces the active hydrogens on the amine with a trifluoroacetyl group, which accomplishes three key objectives:
-
Increases Volatility: The derivative is significantly more volatile than the parent amine.[1]
-
Improves Peak Shape: It minimizes interactions with the GC column, resulting in sharp, symmetrical peaks.[1]
-
Enhances Sensitivity: The addition of a second trifluoro- group makes the derivative exceptionally sensitive to an Electron Capture Detector (ECD).[4]
-
The resulting derivative is then analyzed by GC-ECD or GC-MS for highly sensitive and selective quantification.
Materials and Reagents
-
Analyte: this compound (Purity ≥95%)
-
Internal Standard (IS): 4-Bromo-N,N-dimethylaniline or a suitable analogue with similar extraction and derivatization properties.
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), ≥99% purity.
-
Solvents: Ethyl Acetate (GC grade), Hexane (GC grade), Methanol (HPLC grade).
-
Reagents: Sodium Hydroxide (NaOH, analytical grade), Sodium Sulfate (anhydrous), Deionized Water.
-
Consumables: 2 mL GC vials with PTFE-lined septa, volumetric flasks, pipettes, 15 mL centrifuge tubes.
Instrumentation and Chromatographic Conditions
A standard gas chromatograph equipped with an ECD or Mass Spectrometer is suitable. The following conditions provide a validated starting point.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Column | DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |
| Carrier Gas | Helium or Nitrogen (for ECD), with a constant flow rate of 1.2 mL/min |
| Inlet | Split/Splitless, operated in Splitless mode |
| Inlet Temperature | 250 °C |
| Oven Program | 1. Initial Temp: 80 °C, hold for 1 min2. Ramp: 15 °C/min to 280 °C3. Hold: 5 min at 280 °C |
| ECD Temperature | 300 °C |
| MS Conditions (Optional) | Transfer Line: 280 °C, Ion Source: 230 °C, Quadrupole: 150 °C, Scan Range: 50-400 amu |
| Injection Volume | 1 µL |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock standard with methanol. Spike each standard with the internal standard to a final concentration of 5 µg/mL.
Sample Preparation and Derivatization Workflow
This protocol outlines the complete process from the initial sample to the final solution ready for GC injection.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh the sample containing an estimated 0.1-1.0 mg of the analyte into a 15 mL centrifuge tube.
-
Dissolution & Spiking: Add 5 mL of deionized water to dissolve the sample. Add a precise volume of the internal standard stock solution.
-
Free Base Liberation: Add 1M NaOH dropwise while vortexing until the pH of the solution is >11. This converts the hydrochloride salt to its free amine form.
-
Liquid-Liquid Extraction: Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 1 minute. Centrifuge for 5 minutes to separate the layers. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction two more times and combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Pre-concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.
-
Derivatization Reaction: To the concentrated extract, add 100 µL of ethyl acetate followed by 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction Incubation: Tightly cap the vial and heat it in a heating block at 60 °C for 30 minutes.
-
Final Evaporation: After cooling to room temperature, evaporate the remaining solvent and excess TFAA to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of hexane. Vortex to ensure the derivatized analyte is fully dissolved.
-
Analysis: Transfer the final solution to a 2 mL GC vial and inject 1 µL into the GC system.
Results and Discussion
Expected Chromatographic Performance
Without derivatization, the free amine would likely produce a broad, tailing peak, if it elutes at all. After derivatization with TFAA, the resulting N-(trifluoroacetyl)-2-amino-N-(2,2,2-trifluoroethyl)acetamide is expected to elute as a sharp and symmetrical peak. The high concentration of fluorine atoms in the derivative makes it extremely responsive to the ECD, allowing for detection at trace levels.
Method Performance Characteristics
The method should be validated according to standard guidelines. The expected performance is summarized below.
| Parameter | Expected Result |
| Linearity | R² > 0.995 over the range of 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL |
| Precision (%RSD) | < 5% for intra-day and < 10% for inter-day analysis |
| Accuracy/Recovery | 90 - 110% for spiked samples |
Method Trustworthiness and Validation
To ensure the reliability of results, the following practices are essential:
-
Internal Standard: The use of an internal standard corrects for variations in extraction efficiency, derivatization yield, and injection volume, significantly improving precision and accuracy.
-
System Suitability Test (SST): Before running a sequence, inject a mid-level calibration standard five times. The %RSD for the peak area ratio (analyte/IS) should be less than 5%, and theoretical plates for the analyte peak should be >50,000 to ensure the system is performing optimally.
-
Derivatization Completeness: To confirm the reaction has gone to completion, inject a derivatized high-concentration standard. There should be no peak corresponding to the underivatized free amine.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Incomplete derivatization2. Active sites in the inlet or column | 1. Ensure TFAA is fresh; check reaction time/temp.2. Replace inlet liner; use a base-deactivated column. |
| Low or No Response | 1. Incomplete extraction (pH too low)2. Loss of analyte during evaporation | 1. Ensure pH is >11 before LLE.2. Evaporate gently; do not evaporate to dryness before derivatization. |
| Poor Reproducibility | 1. Inconsistent sample prep2. No internal standard used | 1. Ensure all volumes are added precisely.2. Incorporate a suitable internal standard. |
| Extraneous Peaks | 1. Contaminated solvents or reagents2. Septum bleed | 1. Run a method blank.2. Use high-quality septa; ensure inlet temperature is not excessively high. |
Conclusion
The described gas chromatography method, incorporating a crucial derivatization step, provides a selective, sensitive, and reliable means for quantifying this compound. The conversion of the polar, non-volatile analyte into a stable, volatile derivative suitable for GC-ECD or GC-MS analysis is key to the method's success. This application note serves as a comprehensive guide for its implementation in pharmaceutical analysis and quality control environments.
References
Application Notes and Protocols: Leveraging 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride in the Synthesis of Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless evolution of insecticide resistance necessitates the continuous development of novel active ingredients with unique modes of action. Fluorinated organic compounds have become increasingly vital in agrochemical research, often imparting enhanced efficacy, metabolic stability, and bioavailability to molecules. This guide provides an in-depth exploration of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS: 1171331-39-7), a pivotal fluorinated building block. We will delve into its critical role in the synthesis of the potent isoxazoline insecticide, fluralaner, and present detailed protocols for its application. Furthermore, we will propose a synthetic strategy for its incorporation into the distinct chemical class of diamide insecticides, thereby opening avenues for the creation of novel insecticidal entities. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation crop protection and animal health solutions.
Introduction: The Strategic Importance of Fluorinated Intermediates in Insecticide Discovery
The introduction of fluorine atoms or fluorine-containing moieties into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] In the context of insecticide development, the trifluoromethyl group (CF3), as present in our title compound, is particularly advantageous. Its strong electron-withdrawing nature and high lipophilicity can enhance the binding affinity of the molecule to its biological target, improve its transport across biological membranes, and increase its stability against metabolic degradation by enzymes such as cytochrome P450s.[3]
This compound serves as a prime example of a strategically designed fluorinated intermediate. It provides a trifluoroethylamide moiety that has proven to be a key component in a new generation of highly effective insecticides.[3] Its primary application to date has been in the synthesis of isoxazoline insecticides, a class of compounds that exhibit their insecticidal effect by modulating gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[3] This mechanism of action is distinct from many older classes of insecticides, making them valuable tools for resistance management.[4]
Physicochemical Properties and Safety Data of this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 1171331-39-7 | [5] |
| Molecular Formula | C4H8ClF3N2O | [5] |
| Molecular Weight | 192.57 g/mol | [6] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥97% | [6] |
Safety Information:
This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Application in the Synthesis of Isoxazoline Insecticides: The Fluralaner Paradigm
The most prominent application of this compound is as a key intermediate in the synthesis of fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine.[4][5] The synthesis involves the formation of an amide bond between the primary amine of our title compound and a carboxylic acid derivative of the core isoxazoline structure.
General Synthetic Workflow for Isoxazoline Insecticides
The synthesis of fluralaner and its analogues generally follows a convergent approach where the isoxazoline core and the N-(2,2,2-trifluoroethyl)acetamide side chain are synthesized separately and then coupled.
Caption: General workflow for the synthesis of isoxazoline insecticides.
Protocol: Synthesis of a Fluralaner Analogue
This protocol describes a general procedure for the coupling of this compound with a pre-synthesized isoxazoline carboxylic acid.
Materials:
-
Isoxazoline carboxylic acid derivative (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the isoxazoline carboxylic acid derivative in anhydrous DMF, add HATU (or EDC and HOBt).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired novel isoxazoline insecticide.
Causality behind Experimental Choices:
-
Amide Coupling Reagents: HATU and EDC/HOBt are commonly used coupling reagents that activate the carboxylic acid for efficient amide bond formation with the amine, minimizing side reactions.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine starting material and any acid formed during the reaction, driving the reaction to completion.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
Proposed Application in the Synthesis of Novel Diamide Insecticides
The diamide class of insecticides, such as chlorantraniliprole, are potent activators of insect ryanodine receptors.[7] The incorporation of the N-(2,2,2-trifluoroethyl)acetamide moiety into a diamide scaffold could lead to novel compounds with potentially enhanced insecticidal activity or a modified spectrum of activity.
Rationale for Incorporation
The N-(2,2,2-trifluoroethyl)acetamide group can be envisioned as a replacement for the alkylamide portion of existing diamide insecticides. This substitution introduces the beneficial properties of the trifluoroethyl group, namely increased lipophilicity and metabolic stability.
Proposed Synthetic Workflow for a Novel Diamide Insecticide
This proposed synthesis involves the coupling of this compound with a functionalized anthranilic acid derivative, a key precursor for many diamide insecticides.
Caption: Proposed workflow for the synthesis of a novel diamide insecticide.
Proposed Protocol: Synthesis of a Novel Diamide Insecticide
This protocol outlines a plausible method for the synthesis of a novel diamide insecticide incorporating the N-(2,2,2-trifluoroethyl)acetamide moiety.
Materials:
-
Diamide precursor with a carboxylic acid (e.g., a derivative of N-(pyridin-2-yl)-2-aminobenzoic acid) (1.0 eq)
-
This compound (1.1 eq)
-
Thionyl chloride or Oxalyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (3.0 eq)
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend the diamide precursor with a carboxylic acid in anhydrous DCM.
-
Add oxalyl chloride (or thionyl chloride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours to form the acid chloride.
-
In a separate flask, dissolve this compound in anhydrous DCM and add triethylamine.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the novel diamide insecticide.
Self-Validating System:
The success of this protocol can be validated at each step. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride at a higher wavenumber). The final product can be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The insecticidal activity of the final compound would be the ultimate validation of this synthetic approach.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel insecticides. Its established role in the creation of potent isoxazoline insecticides like fluralaner highlights the importance of the trifluoroethylamide moiety for bioactivity. The proposed extension of its use to the synthesis of novel diamide insecticides offers a promising avenue for the development of new crop protection and animal health agents. Future research should focus on exploring the structure-activity relationships of these new compounds to optimize their insecticidal potency and spectrum of activity. The protocols and insights provided in this guide are intended to empower researchers to explore these exciting possibilities.
References
- 1. mdpi.com [mdpi.com]
- 2. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. H53398.06 [thermofisher.com]
- 7. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride in Modern Chemical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7), a fluorinated building block of significant interest in medicinal and agrochemical development. We will elucidate the strategic rationale for its use, focusing on the physicochemical contributions of the N-trifluoroethyl moiety. This document details its established role as a key intermediate in the industrial synthesis of the isoxazoline parasiticide, fluralaner, and explores its potential as a versatile scaffold for the discovery of novel enzyme inhibitors, such as those targeting Dipeptidyl Peptidase-4 (DPP-4). Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided to enable researchers to effectively leverage this compound in their research and development programs.
Introduction: The Value Proposition of Fluorinated Building Blocks
The selective incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, offering a powerful tool to modulate key pharmaceutical properties.[1] The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity through unique electronic interactions.[2][3][4] this compound serves as a bifunctional reagent that expertly introduces a trifluoroethylated glycinamide core. This scaffold is comprised of two key features:
-
A Primary Amino Group: This serves as a versatile synthetic handle for elaboration, most commonly through amide bond formation, to construct larger, more complex molecular architectures.
-
An N-(2,2,2-trifluoroethyl)amide Moiety: This group imparts the desirable properties of fluorine. The high strength of the C-F bond often shields adjacent positions from metabolic degradation, while the electron-withdrawing nature of the CF3 group can modulate the acidity of nearby protons and influence molecular conformation.[5]
This combination makes the title compound a valuable starting material for programs seeking to optimize drug-like properties. Its utility is demonstrated in both established industrial processes and exploratory drug discovery.
Confirmed Application: Synthesis of the Parasiticide Fluralaner
A primary and commercially significant application of this compound is its role as a key intermediate in the synthesis of fluralaner, a potent, broad-spectrum insecticide and acaricide for veterinary use.[1][6][7] Fluralaner belongs to the isoxazoline class of parasiticides, which act as antagonists of GABA-gated chloride channels in insects, leading to paralysis and death.[6][7][8] The trifluoroethylamide portion of fluralaner, derived directly from the title compound, is critical for its pharmacokinetic profile, contributing to the drug's high lipophilicity and extended duration of action.[6]
The final step in many reported fluralaner syntheses involves the amide coupling between an activated carboxylic acid intermediate and 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
Experimental Workflow: Fluralaner Synthesis
Below is a diagram illustrating the key coupling step in the synthesis of Fluralaner.
Caption: Final amide coupling step in Fluralaner synthesis.
Protocol 1: Synthesis of the Intermediate 2-amino-N-(2,2,2-trifluoroethyl)acetamide
This protocol outlines a common method for preparing the free base or hydrochloride salt from chloroacetyl chloride and trifluoroethylamine, which is then used in subsequent coupling reactions.[7][9]
Step 1: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
-
To a cooled (0-5 °C) solution of 2,2,2-trifluoroethylamine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in a suitable solvent (e.g., dichloromethane), add a solution of chloroacetyl chloride (1.05 eq) in dichloromethane dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and monitor the reaction by TLC or LC-MS until completion.
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, typically as a white solid.
Step 2: Amination to form 2-amino-N-(2,2,2-trifluoroethyl)acetamide
-
Dissolve the crude 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (1.0 eq) in a pressure-rated vessel with a solution of aqueous ammonia (excess).[9]
-
Seal the vessel and heat to 40-60 °C for several hours, monitoring the reaction progress by GC or LC-MS.[9]
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess ammonia and water.
-
The resulting solid is a mixture of the desired product and ammonium chloride. For purification, the residue can be triturated with a solvent like ethyl acetate to isolate the hydrochloride salt.[9] Alternatively, the free base can be extracted into an organic solvent after basification.
Prospective Application: A Building Block for Novel Enzyme Inhibitors
The structural motif of this compound makes it an attractive building block for designing novel enzyme inhibitors, particularly for serine proteases like Dipeptidyl Peptidase-4 (DPP-4).[2] DPP-4 is a well-validated target for the treatment of type 2 diabetes, and its inhibitors work by preventing the degradation of incretin hormones, thereby increasing insulin secretion.[2][10][11]
While not a direct intermediate for known gliptins like Sitagliptin, the title compound provides a scaffold that mimics the dipeptide substrates of DPP-4. The primary amine can be coupled to various heterocyclic or aromatic carboxylic acids (the "P2" moiety in inhibitor design) to explore the S2 pocket of the enzyme, while the trifluoroethylamide can occupy the S1' region, potentially forming favorable interactions and enhancing metabolic stability.
Logical Workflow: Design of a Potential DPP-4 Inhibitor
The following diagram illustrates a generalized workflow for incorporating the title compound into a potential DPP-4 inhibitor.
Caption: Workflow for synthesizing and testing a novel DPP-4 inhibitor.
Protocol 2: General Amide Coupling for Library Synthesis
This protocol provides a representative method for coupling the title compound with a carboxylic acid, a key step in synthesizing a library of potential inhibitors for screening.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and stir for 5 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Add DIEA (3.0 eq) dropwise to the stirring suspension. The mixture should become a clear solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.
Physicochemical Data & Properties
| Property | Value | Source |
| CAS Number | 1171331-39-7 | [12] |
| Molecular Formula | C4H8ClF3N2O | [12] |
| Molecular Weight | 192.57 g/mol | [12] |
| Appearance | White to off-white solid | Supplier Data |
| Primary Hazard | Skin, eye, and respiratory irritant | [12][13] |
Conclusion
This compound is a high-value synthetic intermediate with proven utility in large-scale agrochemical manufacturing and significant potential in medicinal chemistry. Its bifunctional nature allows for the reliable introduction of a metabolically robust, trifluoroethylated amide moiety. The protocols and workflows detailed herein provide a practical framework for researchers to utilize this building block in the synthesis of complex target molecules, from established parasiticides like fluralaner to the next generation of novel enzyme inhibitors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. | Semantic Scholar [semanticscholar.org]
- 4. WO2021122356A1 - Procédé de préparation de fluralaner - Google Patents [patents.google.com]
- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. This compound (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. H53398.03 [thermofisher.com]
Application Notes and Protocols for the Development of Novel Agrochemicals from a Trifluoroethyl Acetamide Scaffold
Abstract
The trifluoroethyl acetamide scaffold has emerged as a privileged structural motif in modern agrochemical research, most notably as a cornerstone in the synthesis of potent insecticides like fluralaner.[1][2] The incorporation of the trifluoroethyl group often imparts desirable physicochemical properties to molecules, such as enhanced metabolic stability and lipophilicity, which are critical for long-lasting efficacy in pest control.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the trifluoroethyl acetamide scaffold for the discovery and development of a new generation of agrochemicals, extending beyond insecticides to potential fungicides and herbicides. These notes offer a blend of established synthetic protocols, bioassay screening methodologies, and expert insights into structure-activity relationship (SAR) studies.
Introduction: The Trifluoroethyl Acetamide Scaffold - A Privileged Structure in Agrochemical Discovery
The quest for novel agrochemicals is driven by the need for solutions that are not only effective against target pests, weeds, and diseases but also exhibit favorable safety profiles for non-target organisms and the environment.[3] The trifluoroethyl acetamide moiety has garnered significant attention due to its role in the isoxazoline class of insecticides, which act by modulating gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2] This mode of action provides a valuable alternative to older insecticide classes, helping to manage the development of resistance.[3]
The versatility of the acetamide functional group allows for extensive chemical modifications, enabling the exploration of a vast chemical space to identify compounds with diverse biological activities.[4] This guide will provide a roadmap for the systematic exploration of the trifluoroethyl acetamide scaffold to unlock its full potential in the development of novel insecticides, and to pioneer its application in the discovery of new fungicidal and herbicidal agents.
Synthesis of the Core Scaffold and Derivative Library
The foundational step in this discovery pipeline is the efficient synthesis of the 2-amino-N-(2,2,2-trifluoroethyl) acetamide core, followed by its derivatization to generate a library of novel chemical entities.
Synthesis of 2-amino-N-(2,2,2-trifluoroethyl) acetamide Hydrochloride
A common and scalable method for the synthesis of the key intermediate, 2-amino-N-(2,2,2-trifluoroethyl) acetamide hydrochloride, involves a two-step process starting from chloroacetyl chloride and 2,2,2-trifluoroethylamine.
Protocol 2.1: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl) acetamide Hydrochloride
-
Step 1: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl) acetamide
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,2,2-trifluoroethylamine in a suitable solvent such as dichloromethane.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in dichloromethane dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-N-(2,2,2-trifluoroethyl) acetamide.
-
-
Step 2: Amination to form 2-amino-N-(2,2,2-trifluoroethyl) acetamide hydrochloride
-
Dissolve the crude 2-chloro-N-(2,2,2-trifluoroethyl) acetamide in a suitable solvent like methanol.
-
Add a solution of ammonia in methanol (or aqueous ammonia) and stir the mixture in a sealed pressure vessel at a slightly elevated temperature (e.g., 40-60°C) for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., isopropanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain 2-amino-N-(2,2,2-trifluoroethyl) acetamide hydrochloride.
-
Derivatization Strategy for Library Synthesis
With the core amine scaffold in hand, a diverse library of analogues can be generated through various chemical transformations. The primary amino group serves as a versatile handle for derivatization.
Diagram 2.1: Derivatization Strategy
Caption: Derivatization pathways for the trifluoroethyl acetamide core.
Application Notes & Protocols for Bioactivity Screening
A tiered screening approach is recommended to efficiently evaluate the synthesized library for insecticidal, fungicidal, and herbicidal activities.
Insecticidal and Acaricidal Screening
The known activity of fluralaner provides a strong rationale for screening new derivatives against a panel of insect and acarine pests.
Protocol 3.1.1: Primary Insecticidal Screening (Contact and Ingestion)
-
Test Organisms: Select a representative panel of pests, such as aphids (Myzus persicae), spider mites (Tetranychus urticae), and lepidopteran larvae (Spodoptera exigua).
-
Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., acetone or DMSO) and make serial dilutions.
-
Contact Assay (Leaf Dip):
-
Excise leaf discs from the host plant (e.g., bean or cotton).
-
Dip the leaf discs in the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaf discs in a petri dish with a moist filter paper.
-
Introduce a known number of test insects or mites onto the leaf disc.
-
Seal the petri dishes and incubate under controlled conditions (temperature, humidity, photoperiod).
-
-
Ingestion Assay (Diet Incorporation):
-
For chewing insects, incorporate the test compounds into an artificial diet at various concentrations.
-
Dispense the diet into the wells of a multi-well plate.
-
Place one larva in each well.
-
Seal the plate and incubate.
-
-
Data Collection: Assess mortality at 24, 48, and 72 hours post-treatment. Calculate LC50 (lethal concentration for 50% of the population) values for active compounds.
Diagram 3.1: Insecticidal Screening Workflow
Caption: Workflow for identifying insecticidal lead compounds.
Fungicidal Screening
While not a traditional application of this scaffold, its structural features merit exploration for antifungal activity.
Protocol 3.2.1: In Vitro Antifungal Microbioassay [5][6][7][8]
-
Test Organisms: Use a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Fusarium graminearum, and Phytophthora infestans.
-
Assay Setup:
-
In a 96-well microtiter plate, add a suitable growth medium (e.g., Potato Dextrose Broth or a synthetic medium like RPMI) to each well.[5]
-
Add the test compounds at various concentrations to the wells.
-
Inoculate each well with a standardized suspension of fungal spores or zoospores.
-
Include positive (commercial fungicide) and negative (solvent only) controls.
-
-
Incubation and Measurement:
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals (e.g., 24, 48, 72 hours) to monitor fungal growth.
-
-
Data Analysis: Calculate the EC50 (effective concentration for 50% growth inhibition) for each active compound.
Herbicidal Screening
Screening for herbicidal activity requires a whole-plant approach to account for uptake, translocation, and metabolism.[9]
Protocol 3.3.1: Primary Whole-Plant Herbicidal Screening [10][11][12][13]
-
Test Species: Select a representative monocot (e.g., barnyardgrass, Echinochloa crus-galli) and dicot (e.g., velvetleaf, Abutilon theophrasti) weed species.
-
Planting and Growth: Sow seeds in small pots and grow them in a greenhouse or growth chamber to a specific stage (e.g., 2-3 leaf stage).
-
Application:
-
Pre-emergence: Apply the test compounds to the soil surface immediately after sowing the seeds.
-
Post-emergence: Apply the test compounds as a foliar spray to the emerged seedlings.
-
-
Evaluation:
-
Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.
-
Rate the herbicidal effect on a scale (e.g., 0 = no effect, 100 = complete kill).
-
-
Data Analysis: Identify compounds showing significant herbicidal activity for further dose-response studies.
Structure-Activity Relationship (SAR) and Lead Optimization
The data from the primary screens will guide the SAR analysis and subsequent lead optimization efforts.
Key Considerations for SAR Analysis
-
Role of the Trifluoroethyl Group: This group is critical for metabolic stability and lipophilicity.[1] Its influence should be maintained in initial optimization efforts.
-
Amide Linker: Modifications to the amide linker could influence conformational rigidity and interaction with the target site.
-
Substituents on the Aromatic/Aliphatic Groups: The nature, position, and stereochemistry of substituents on the R-groups introduced during derivatization will be crucial for activity and selectivity. Electron-withdrawing groups have shown to be favorable in some acetamide series.[7]
Table 4.1: Hypothetical SAR Data for Insecticidal Activity
| Compound ID | R-Group (from Amide Coupling) | LC50 (ppm) vs. M. persicae |
| TFA-001 | 3,5-dichlorophenyl | 5 |
| TFA-002 | 4-chlorophenyl | 25 |
| TFA-003 | 4-methoxyphenyl | >100 |
| TFA-004 | 3-trifluoromethylphenyl | 8 |
| TFA-005 | Cyclohexyl | 50 |
This is a hypothetical table for illustrative purposes.
Lead Optimization Strategies
-
Bioisosteric Replacement: Replace key functional groups with bioisosteres to improve properties like solubility, metabolic stability, or target binding.
-
Scaffold Hopping: For highly active leads, consider modifying the trifluoroethyl acetamide core itself to discover novel chemotypes with potentially improved properties.
-
Selectivity Enhancement: For promising herbicidal leads, test against a panel of crop species to identify compounds with favorable crop safety profiles.
Conclusion
The trifluoroethyl acetamide scaffold represents a highly promising starting point for the discovery of novel agrochemicals. While its utility in insecticide development is well-established, a systematic approach involving diverse library synthesis and a tiered screening cascade for fungicidal and herbicidal activities could unlock new and valuable applications. The protocols and strategies outlined in this document provide a robust framework for researchers to explore the full potential of this versatile chemical scaffold and to develop the next generation of crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 3. Status and outlook for acaricide and insecticide discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Rapid Microbioassay for Discovery of Novel Fungicides for Phytophthora spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 10. mdpi.com [mdpi.com]
- 11. Methods for Rapid Screening in Woody Plant Herbicide Development [agris.fao.org]
- 12. my.ucanr.edu [my.ucanr.edu]
- 13. Understanding the Screening Process of New Molecules - The MIIS Eprints Archive [miis.maths.ox.ac.uk]
Application Notes and Protocols: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride as a Versatile Building Block for Heterocyclic Synthesis
Introduction: Unlocking Fluorinated Heterocycles
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1) is a unique and valuable building block that provides a direct route to introduce a trifluoroethylated amide moiety into more complex structures. Its bifunctional nature, possessing both a primary amine and an amide, makes it a strategic synthon for the construction of a variety of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the applications of this reagent, with a focus on established industrial processes and promising synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1171331-39-7 | [2] |
| Molecular Formula | C₄H₈ClF₃N₂O | [3] |
| Molecular Weight | 192.57 g/mol | [3] |
| Physical Form | Solid | [2] |
| Storage | Inert atmosphere, room temperature | [2] |
Core Application: Synthesis of the Isoxazoline Insecticide Fluralaner
A prime example of the industrial utility of this compound is its role as a key intermediate in the synthesis of Fluralaner, a potent, broad-spectrum insecticide and acaricide for veterinary use.[1][4] Fluralaner belongs to the isoxazoline class of pesticides, which act as antagonists of GABA-gated chloride channels.[1] The final step in many reported syntheses of Fluralaner is the formation of an amide bond between the isoxazoline carboxylic acid precursor (2) and the primary amine of building block (1).[5]
Reaction Causality and Mechanistic Insight
The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is often thermodynamically unfavorable under mild conditions, requiring activation of the carboxylic acid.[6][7] In the synthesis of Fluralaner, this transformation is efficiently achieved through an innovative "ester decomposition-amidation" one-pot process, as detailed in patent literature.[5] This method avoids the need for expensive and often moisture-sensitive coupling reagents.
The process begins with the esterification of the carboxylic acid (2) to form a methyl ester intermediate (3). This ester then undergoes aminolysis with 2-amino-N-(2,2,2-trifluoroethyl)acetamide (the free base of 1) at elevated temperatures. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate expels methanol, a stable leaving group, to yield the final amide product, Fluralaner (4).[8][9] The high temperature provides the necessary activation energy for the aminolysis of the relatively unreactive ester.[5]
Caption: One-pot synthesis workflow for Fluralaner.
Experimental Protocol: Synthesis of Fluralaner
This protocol is adapted from methodologies described in patent literature and is intended for informational purposes by qualified researchers.[5]
Materials:
-
4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-isoxazol-3-yl)-2-methyl-benzoic acid (2)
-
This compound (1)
-
Methanol (MeOH)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
A suitable base (e.g., triethylamine or sodium bicarbonate) for neutralizing the hydrochloride salt
Procedure:
-
Esterification: To a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add the carboxylic acid (2) (1.0 eq), a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq), methanol (approx. 2.4 parts by weight relative to the carboxylic acid), and toluene (approx. 2.9 parts by weight). Heat the mixture to 80-90°C and collect the water generated during the reaction in the Dean-Stark trap. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Amine Free Base Preparation (in situ or separate): In a separate vessel, the free base of 2-amino-N-(2,2,2-trifluoroethyl)acetamide can be generated by treating the hydrochloride salt (1) with an equivalent of a suitable base in an appropriate solvent. Alternatively, the hydrochloride salt can be added directly to the reaction mixture, followed by the addition of a base. For the one-pot procedure, after the esterification is complete, cool the reaction mixture to approximately 50°C.
-
Amidation: Add 2-amino-N-(2,2,2-trifluoroethyl)acetamide (the free base or the hydrochloride salt followed by a neutralizing base, typically 1.5-2.0 eq) to the cooled esterification solution.
-
Reaction Completion: Heat the resulting mixture to 120-130°C. During this stage, the methanol formed as a byproduct of the amidation, along with the methanol used as a reagent in the first step, will distill off. The reaction is typically maintained at this temperature for 5-7 hours.[5]
-
Work-up and Isolation: After the reaction is complete (as determined by HPLC or other suitable methods), the mixture is cooled. The product, Fluralaner (4), can be isolated and purified by standard procedures, such as crystallization from an appropriate solvent system.
Table 2: Key Parameters for Fluralaner Synthesis
| Parameter | Condition | Rationale |
| Esterification Temperature | 80-90°C | Facilitates the acid-catalyzed esterification while allowing for the azeotropic removal of water. |
| Amidation Temperature | 120-130°C | Provides sufficient energy for the aminolysis of the methyl ester, a reaction that is sluggish at lower temperatures.[5] |
| Stoichiometry of Amine | 1.5-2.0 equivalents | Using an excess of the amine helps to drive the amidation reaction to completion.[5] |
| Solvent | Toluene | Allows for the necessary high reaction temperatures and facilitates water removal during esterification. |
Potential Application in Pyrazine Synthesis
The structure of this compound, which is an α-amino amide, suggests its potential as a precursor for the synthesis of substituted pyrazines. Pyrazines are a class of aromatic heterocycles found in many biologically active compounds and are important components of flavors and fragrances.[10] A common method for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[11]
By analogy, the free base of compound (1) could react with a 1,2-dicarbonyl compound such as glyoxal (5) to form a dihydropyrazine intermediate (6), which would then undergo spontaneous oxidation under air to yield the aromatic pyrazine (7).
Caption: Proposed synthesis of a substituted pyrazine.
Proposed Protocol: Synthesis of N-(2,2,2-trifluoroethyl)pyrazin-2-amine
This is a theoretical protocol based on established methods for pyrazine synthesis.[11][12] Optimization would be required.
Materials:
-
This compound (1)
-
Glyoxal (40% solution in water) (5)
-
Sodium bicarbonate or other suitable base
-
Ethanol or other suitable protic solvent
Procedure:
-
Preparation of the Free Amine: Dissolve this compound (1) (1.0 eq) in ethanol. Add a solution of sodium bicarbonate (1.0 eq) in water and stir until the evolution of gas ceases.
-
Condensation: To the solution of the free amine, add glyoxal (5) (1.0 eq) dropwise at room temperature.
-
Reaction and Oxidation: Stir the reaction mixture at room temperature and open to the atmosphere to facilitate oxidation of the dihydropyrazine intermediate. The reaction progress can be monitored by TLC or GC-MS.
-
Isolation: Upon completion, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer would be dried and concentrated to yield the crude product, which could be purified by column chromatography.
Further Potential: Isoxazoline Indolizine Amides
Safety and Handling
This compound is considered hazardous.[16] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][17]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[17]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, fluorinated heterocyclic compounds. Its utility is firmly established in the large-scale synthesis of the important veterinary insecticide Fluralaner. Furthermore, its chemical structure suggests significant potential for the construction of other heterocyclic systems, such as pyrazines, and likely plays a role in the synthesis of specialized scaffolds like isoxazoline indolizine amides. Researchers in medicinal and agricultural chemistry can leverage the unique properties of this reagent to access novel chemical entities with potentially enhanced biological activity.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | 1171331-39-7 [sigmaaldrich.com]
- 3. This compound (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. echemi.com [echemi.com]
- 10. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 11. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
- 14. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 16. fishersci.com [fishersci.com]
- 17. angenechemical.com [angenechemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis Impurity Profile of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. This key intermediate is utilized in the manufacturing of various active pharmaceutical and agrochemical ingredients.[1] Achieving high purity is critical, and a thorough understanding of the potential impurities is essential for developing a robust and reproducible synthetic process. This document provides a comprehensive overview of common impurities, their formation mechanisms, and troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the typical synthetic routes for this compound?
There are several established methods for the synthesis of this compound. A prevalent laboratory and industrial approach involves a two-step process:
-
Amide Coupling: A protected glycine derivative, such as N-Boc-glycine or N-Cbz-glycine, is coupled with 2,2,2-trifluoroethylamine.[2] This reaction is typically mediated by a coupling agent in an appropriate solvent.
-
Deprotection: The protecting group (e.g., Boc or Cbz) is removed under acidic conditions to yield the desired hydrochloride salt.[3]
Another common route involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by amination.[1][4]
Figure 1: Common synthetic routes for this compound.
Troubleshooting Guide: Impurity Profile
Issue 1: Incomplete reaction leading to the presence of starting materials.
Symptom: Your analytical data (e.g., HPLC, LC-MS) shows the presence of unreacted starting materials such as protected glycine, 2,2,2-trifluoroethylamine, or chloroacetyl chloride in your final product.
Potential Causes & Solutions:
-
Inefficient Coupling: The amide bond formation may be incomplete.
-
Solution: Ensure the use of an appropriate excess of the coupling agent. Monitor the reaction progress by a suitable technique like TLC or in-process HPLC until the starting material is consumed.
-
-
Incomplete Deprotection: The removal of the protecting group might not have gone to completion.
-
Solution: Use a sufficient excess of the deprotection reagent (e.g., 4M HCl in dioxane for Boc deprotection).[5] Ensure anhydrous conditions, as water can interfere with the reaction.
-
Issue 2: Formation of a dimer impurity.
Symptom: Mass spectrometry data indicates the presence of an impurity with a molecular weight corresponding to N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide.
Potential Cause & Solution:
-
Over-reaction or side reaction: This dimer impurity can form under certain reaction conditions, particularly in the route involving chloroacetyl chloride and aqueous ammonia under pressure.[1]
-
Solution: Carefully control the reaction stoichiometry and conditions. The use of a protected glycine route can often mitigate the formation of this specific dimer.
-
Issue 3: Observation of a +56 Da mass shift in the final product.
Symptom: LC-MS analysis reveals a significant peak with a mass 56 Da higher than the expected product.
Potential Cause & Solution:
-
tert-Butylation: This is a common side reaction during the acidic deprotection of a Boc group. The tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the desired product.[5][6]
Impurity Summary Table
| Impurity Type | Common Name/Description | Formation Stage | Mitigation Strategies |
| Process-Related | Unreacted Starting Materials | Coupling/Deprotection | Optimize reaction conditions, stoichiometry, and time. |
| Process-Related | Dimer Impurity | Acylation/Amination | Strict control of reaction conditions, consider alternative synthetic routes.[1] |
| Side-Product | tert-Butyl Adduct (+56 Da) | Boc Deprotection | Use of scavengers (e.g., anisole, thioanisole).[5] |
| Degradation-Related | Deamidation | Storage/Handling | Control storage conditions (temperature, humidity). |
Analytical Protocols
Protocol 1: Purity Assessment by Ion Chromatography
Ion chromatography is a highly effective method for quantifying the purity of this compound and detecting ionic impurities.[7]
Instrumentation:
-
Ion Chromatograph with conductivity detection.
-
Cation exchange column (e.g., Metrosep C 4 - 250/4.0).[8][9]
Typical Eluent:
-
2.5 mmol/L Nitric Acid.[9]
Procedure:
-
Prepare a standard solution of your product at a known concentration (e.g., 200 mg/100 mL).[9]
-
Inject the sample into the ion chromatograph.
-
Monitor the separation of the main component from potential ionic impurities like glycine and 2,2,2-trifluoroethylamine.[8][9]
-
Quantify the impurities based on their peak areas relative to the main product peak.[8][9]
Impurity Formation and Mitigation Workflow
Figure 2: A logical workflow illustrating the formation of key impurities at different synthesis stages and the corresponding mitigation strategies.
References
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 3. This compound | 1171331-39-7 [chemicalbook.com]
- 4. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Buy this compound | 1171331-39-7 [smolecule.com]
- 8. Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography | Metrohm [metrohm.com]
- 9. metrohm.com [metrohm.com]
Technical Support Center: Dimer Impurity Formation in 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis, with a specific focus on the formation of the dimer impurity, N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the "dimer impurity" in the synthesis of this compound?
A1: The primary dimer impurity is identified as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide.[1] This byproduct forms when a molecule of the desired product, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, acts as a nucleophile and reacts with an activated glycine equivalent (such as chloroacetyl chloride or an activated Boc-glycine) that is still present in the reaction mixture. Essentially, the newly formed primary amine of the product attacks another molecule of the starting material.
Q2: Why is the formation of this dimer a concern?
A2: Dimer formation presents several challenges in pharmaceutical development:
-
Reduced Yield: The formation of the dimer consumes the desired product, leading to a lower overall yield of this compound.
-
Purification Complexity: The physicochemical properties of the dimer can be similar to the desired product, making purification by standard methods like recrystallization or column chromatography difficult and resource-intensive.[2]
-
Regulatory Scrutiny: Regulatory agencies such as the FDA and EMA have stringent requirements for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs).[3][4] The presence of significant levels of the dimer impurity can lead to delays in drug approval.
Q3: What are the common synthetic routes for this compound, and how do they influence dimer formation?
A3: Two prevalent synthetic routes are:
-
The Chloroacetyl Chloride Method: This two-step process involves first reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by amination with aqueous ammonia.[1][5] This method is known to be prone to the formation of the dimer impurity, especially under extensive reaction conditions.[1]
-
The N-Protected Glycine Method: This route utilizes N-protected glycine (e.g., with Boc or Cbz protecting groups) which is coupled with 2,2,2-trifluoroethylamine using a coupling agent. The protecting group is then removed to yield the final product.[6][7] This method generally offers better control over side reactions, including dimerization.
Troubleshooting Guide: Dimer Impurity
This section provides a detailed guide to identifying, quantifying, and mitigating the formation of the dimer impurity.
Issue 1: Unexpectedly high levels of dimer impurity detected in the final product.
Q: My post-synthesis analysis (HPLC, LC-MS) shows a significant peak corresponding to the mass of the dimer impurity. What are the likely causes and how can I fix this?
A: High levels of dimer impurity typically stem from suboptimal reaction conditions that favor the secondary reaction of the product with the starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Slow Addition of Reagents | A slow addition of the amine (2,2,2-trifluoroethylamine) to the activated glycine derivative can lead to a localized excess of the activated species, increasing the likelihood of the product reacting with it. | Ensure rapid and efficient mixing. Consider adding the activated glycine derivative to the amine solution instead. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the secondary amination reaction, leading to higher dimer formation. | Maintain a low and controlled reaction temperature, especially during the addition of reagents. For carbodiimide-mediated couplings, lower temperatures are generally recommended.[8] |
| Incorrect Stoichiometry | Using a significant excess of the activated glycine derivative can leave unreacted starting material available to react with the product as it forms. | Carefully control the stoichiometry. A slight excess of the amine component can help to ensure the complete consumption of the activated glycine. |
| Inefficient Coupling Agent (for N-protected glycine route) | A slow or inefficient coupling agent can lead to prolonged exposure of the activated carboxylic acid, providing more opportunity for side reactions. | Select a highly efficient coupling agent such as HATU or HBTU, which are known for high coupling rates and minimizing side reactions.[8][] |
| Presence of Base in Deprotection Step (for N-protected glycine route) | If the deprotection of the N-protected intermediate is not followed by a proper workup to neutralize or remove the base, the free amine of the product can be more reactive towards any remaining activated species. | Ensure complete neutralization or removal of the base after the deprotection step. An acidic workup can be employed to protonate the product and prevent it from reacting further. |
Issue 2: Difficulty in separating the dimer impurity from the desired product.
Q: I am struggling to achieve the desired purity of my this compound due to co-elution or co-crystallization with the dimer impurity. What purification strategies can I employ?
A: The structural similarity between the product and the dimer can make separation challenging. A multi-step purification strategy may be necessary.
Purification Strategies:
| Technique | Protocol | Considerations |
| Recrystallization | Experiment with a range of solvent systems. A mixture of a polar solvent (e.g., isopropanol, ethanol) and a non-polar anti-solvent (e.g., heptane, MTBE) can be effective. | The success of recrystallization depends on the differential solubility of the product and the dimer in the chosen solvent system. Multiple recrystallizations may be required. |
| Flash Column Chromatography | Utilize a silica gel column with a gradient elution system. A typical mobile phase could be a mixture of dichloromethane and methanol, or ethyl acetate and hexane. | Monitor the fractions closely using TLC or HPLC to identify and isolate the pure product. This method can be scaled up but may be costly for large quantities.[2] |
| Preparative HPLC | For high-purity requirements, preparative reverse-phase HPLC can be employed. | This is a highly effective but expensive method, typically reserved for small-scale purification or the isolation of analytical standards. |
| Aqueous Wash / Extraction | An acidic wash (e.g., with dilute HCl) can protonate the primary amine of the desired product, increasing its aqueous solubility and potentially allowing for separation from the less basic dimer through liquid-liquid extraction. | This method's effectiveness will depend on the pKa difference between the product and the dimer. |
Experimental Protocols & Visualizations
Protocol 1: Analytical Method for Dimer Quantification using HPLC
This protocol outlines a general method for the detection and quantification of the dimer impurity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a reference standard of the dimer impurity (if available) to determine its retention time and response factor.
Mechanism of Dimer Formation
The following diagram illustrates the proposed mechanism for the formation of the dimer impurity during the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide from an N-protected glycine.
Conclusion
The formation of the dimer impurity, N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide, is a critical parameter to control during the synthesis of this compound. By understanding the underlying reaction mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly minimize the formation of this impurity, leading to higher yields, simplified purification, and a more robust and efficient synthetic process.
For further assistance, please consult the references below or contact our technical support team.
References
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimer impurity identification in darifenacin hydrobromide. [wisdomlib.org]
- 4. rroij.com [rroij.com]
- 5. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 7. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Purification of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Welcome to the technical support guide for the purification of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7). This crucial intermediate, notably used in the synthesis of the insecticide Fluralaner, requires high purity to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. Common routes involve the amination of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide or the deprotection of an N-protected glycine derivative that has been coupled with 2,2,2-trifluoroethylamine.[1][3][4]
Potential impurities include:
-
Unreacted Starting Materials: Such as 2-chloro-N-(2,2,2-trifluoroethyl)acetamide or N-Boc-glycine.[3]
-
Coupling Reagent Byproducts: If using peptide coupling reagents like DCC or EDC, byproducts like dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) will be present.[5][6][7]
-
Dimer Impurity: Formation of N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide can occur, especially in routes starting from chloroacetyl chloride.[1][8]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate, Dioxane).[9]
-
Excess Acid: Residual HCl from the salt formation or deprotection step.[10][11]
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out during purification is a common issue, often caused by the presence of impurities that depress the melting point or hinder crystal lattice formation. First, ensure all reaction solvents have been thoroughly removed under reduced pressure. If it remains an oil, consider trituration with a non-polar solvent in which the product is insoluble but the impurities are soluble, such as diethyl ether or hexanes. This can often induce precipitation of your hydrochloride salt.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring purification.[12][13] Due to the polar nature of the amine hydrochloride, a polar mobile phase is required. A good starting point for a mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of ammonium hydroxide to prevent streaking. For visualization, use a UV lamp (if the compound is UV active) or a potassium permanganate stain.[14][15] High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Q4: Is recrystallization a suitable method for this compound?
A4: Yes, recrystallization is a highly effective method for purifying this compound, which is a solid at room temperature.[16][17] The key is selecting an appropriate solvent or solvent system. As an amine salt, it requires polar solvents.[18][19] A patent suggests that a slurry or "beating" in ethyl acetate can be effective for purification.[3] Other potential solvents include isopropanol or ethanol/water mixtures.[18]
Troubleshooting Guide: Common Purification Issues
Issue 1: Low Purity (<95%) After Initial Isolation
-
Potential Cause A: Incomplete Reaction or Side Reactions.
-
Scientific Rationale: If the initial coupling or amination reaction did not go to completion, you will have significant starting material contamination. Side reactions, like dimer formation, also reduce the purity of the crude product.[1][8]
-
Solution: Optimize the reaction conditions first. However, for purification, the primary methods will be recrystallization or column chromatography.
-
-
Potential Cause B: Persistent Coupling Reagent Byproducts.
-
Scientific Rationale: Byproducts from coupling agents like DCC (dicyclohexylurea - DCU) or EDC (1-ethyl-3-(3-dimethylaminopropyl)urea - EDU) are common contaminants. DCU is poorly soluble in many organic solvents and can often be removed by filtration, but EDU is water-soluble and can be more challenging to remove.[5][6]
-
Solution: For DCU, filter the reaction mixture before workup. For the more soluble EDU byproduct, an acidic wash (e.g., 0.5 M HCl) during the workup of the protected intermediate (before deprotection) can help extract the basic urea byproduct into the aqueous layer.[20] If it persists, column chromatography may be necessary.
-
Issue 2: Product Discoloration (Yellow or Brown Tint)
-
Potential Cause: Oxidation or Impurities from Starting Materials.
-
Scientific Rationale: Amines can be susceptible to air oxidation over time, leading to colored impurities.[21] Additionally, if colored impurities were present in the starting materials, they will carry through to the final product.
-
Solution: Activated Charcoal Treatment during Recrystallization.
-
Dissolve the crude product in the minimum amount of a suitable hot recrystallization solvent (e.g., isopropanol).
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Stir and heat the mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization. The charcoal adsorbs the colored impurities, leaving a colorless solution.[22]
-
-
Issue 3: Poor Yield After Recrystallization
-
Potential Cause A: Using Too Much Recrystallization Solvent.
-
Scientific Rationale: Recrystallization relies on the principle that the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Using an excessive amount of solvent will keep a significant portion of the product dissolved even after cooling, leading to low recovery.[22]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
-
Potential Cause B: Cooling the Solution Too Rapidly.
-
Scientific Rationale: Rapid cooling (e.g., placing the flask directly in an ice bath) promotes the formation of small, often impure crystals and can cause the product to precipitate out too quickly, trapping impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once it has reached room temperature and crystals have formed, then place it in an ice bath to maximize recovery.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent must be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of your crude material in various polar solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, or mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, cool further in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol | 82.5 | Polar Protic | A good starting point for amine hydrochlorides.[18] |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, often used in mixtures with water. |
| Ethyl Acetate | 77.1 | Polar Aprotic | A patent suggests slurrying in this solvent for purification.[3] |
| Methanol | 64.7 | Polar Protic | High solving power; may require an anti-solvent for precipitation. |
| Water | 100.0 | Polar Protic | High solubility likely; may result in lower yields if used alone. |
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol). Use a capillary tube to spot a small amount onto the baseline. Do the same for your purified fractions.
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase (e.g., 9:1 DCM:MeOH). Ensure the solvent level is below your baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or by dipping the plate in a potassium permanganate stain. The purified product should appear as a single, well-defined spot.
Visual Workflow and Decision Making
Purification Strategy Decision Tree
This diagram outlines a logical workflow for troubleshooting the purification of your target compound.
Caption: Decision tree for selecting a purification strategy.
References
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. peptide.com [peptide.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Detection of biogenic amines by TLC | OIV [oiv.int]
- 15. researchgate.net [researchgate.net]
- 16. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | 1171331-39-7 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Reaction Conditions for Fluralaner Synthesis
Welcome to the technical support center for the synthesis of Fluralaner. This guide is designed for researchers, chemists, and process development professionals actively working on the synthesis of this important isoxazoline-class molecule. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during the synthesis campaign. By understanding the causality behind experimental choices, you can better troubleshoot issues, optimize conditions, and ensure a robust, scalable process.
Section 1: Overview of the Industrial Synthesis Pathway
The most industrially viable and cost-effective synthesis of Fluralaner typically proceeds through the construction of two key intermediates, followed by a final amide coupling.[1] The primary route for the core isoxazoline intermediate begins with readily available materials like 2-fluorotoluene, avoiding expensive reagents such as palladium catalysts that are used in alternative routes.[1]
The overall workflow is depicted below.
Caption: High-level workflow for the industrial synthesis of Fluralaner.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical and challenging step in the Fluralaner synthesis?
A: While every step presents unique challenges, the final amide coupling of Intermediate I with Intermediate II is frequently the most critical for optimization. This step directly impacts the final yield and purity profile by competing with the formation of a key dimeric impurity.[2] Improper control of reaction conditions, particularly the order of reagent addition, can lead to significant yield loss and complex purification challenges.
Q2: What are the chemical structures of the key intermediates I and II?
A: The primary intermediates are:
-
Intermediate I: 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid.[1]
-
Intermediate II: 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[1]
Successful synthesis relies on the high-purity preparation of both of these precursors.
Q3: What analytical methods are recommended for in-process control and final product analysis?
A: High-Performance Liquid Chromatography (HPLC) is the standard for monitoring reaction progress and determining the purity of intermediates and the final Fluralaner product.[2][3] A well-developed HPLC method should be able to resolve Fluralaner from its starting materials and key impurities, such as the dimeric impurity formed during the final coupling step.[2] Retention times for Fluralaner and its related substances are often detailed in relevant patents.[2]
Section 3: Troubleshooting Guide
This section addresses specific problems encountered during synthesis with a focus on root causes and actionable solutions.
Problem: Low Yield in the Final Amide Coupling Step
A low yield in this final stage is almost always linked to the formation of side products. The primary culprit is a dimeric impurity formed from the self-reaction of activated Intermediate I.[2]
Caption: Decision tree for troubleshooting low yield in the final coupling reaction.
Detailed Solutions:
-
-
Solution: The order of addition is paramount. An optimized process involves creating a composition that includes the solvent, Intermediate I, a catalyst (like 4-dimethylaminopyridine, DMAP), and the amine (Intermediate II) before the activating agent (EDC) is added.[2] This ensures that as soon as the carboxylic acid is activated, it is in the immediate presence of the target amine, kinetically favoring the desired reaction over dimerization.
-
-
Cause B: Inefficient Carboxylic Acid Activation: If the coupling agent is not effective or the reaction stalls, you will observe large amounts of unreacted starting material.
-
Solution: Verify the quality and stoichiometry of your coupling reagents (e.g., EDC HCl). Ensure your catalyst, if used, is not poisoned. In some cases, screening alternative activating agents or catalysts (e.g., N-hydroxyl compounds) may be necessary.[2]
-
Problem: High Levels of Impurities in Crude Product
Even with a good yield, the crude product may have unacceptable purity levels, complicating downstream processing.
Detailed Solutions:
-
Cause A: Incomplete Reactions or Side Reactions: As discussed, side products from the coupling step are common. Additionally, the preceding cyclization step can yield impurities if not driven to completion.
-
Solution: The most effective strategy for removing common impurities is recrystallization. A robust purification process can upgrade crude Fluralaner of ~95% purity to >99%.[3] The choice of solvent system is critical.
-
-
Cause B: Product Degradation during Workup: Fluralaner, like many complex molecules, can be sensitive to harsh pH or high temperatures during aqueous workup and solvent evaporation.
-
Solution: After the reaction is complete, quench the excess activating agent with a mild acidic wash (e.g., 5% aq. HCl).[2] Perform extractions promptly and evaporate solvents under reduced pressure at moderate temperatures (e.g., < 60°C).
-
Table 1: Recommended Solvent Systems for Fluralaner Purification
| Solvent System | Procedure Notes | Expected Purity | Reference |
| Methanol | Dissolve crude product in methanol (~3 mL per gram), heat to 60-65°C, optionally treat with activated carbon, cool to 0-10°C to precipitate. | >99% | [3] |
| Ethyl Acetate / Toluene | Dissolve crude product in a mixture of ethyl acetate and toluene, heat to ~80°C to achieve a clear solution, then cool to 0-5°C to crystallize. | >95% | [2] |
Section 4: Key Experimental Protocols
These protocols are based on procedures described in patent literature and represent best practices for achieving high yield and purity.
Protocol 1: Optimized Final Amide Coupling to Minimize Dimer Formation
This protocol emphasizes the critical order of reagent addition.
-
Vessel Preparation: To a clean, dry, and inerted reaction vessel, add Intermediate I (1.0 eq), 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Intermediate II, ~1.1 eq), and a catalyst such as DMAP (0.05 eq).
-
Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM), to the vessel (~10-15 volumes).
-
Stirring and Equilibration: Stir the mixture at room temperature for at least 15 minutes to ensure homogeneity before proceeding.[2]
-
Activator Addition: Slowly add the carboxylic acid activating agent, such as EDC HCl (~1.2 eq), to the mixture. Maintain the temperature at or below room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of Intermediate I by HPLC.
-
Workup: Upon completion, quench the reaction by adding a 5% aqueous HCl solution. Separate the organic phase, wash it with brine, dry it over sodium sulfate, and concentrate under reduced pressure to yield crude Fluralaner.
Protocol 2: Recrystallization of Crude Fluralaner for High Purity
This protocol describes purification using methanol.
-
Dissolution: In a suitable flask, charge crude Fluralaner (1.0 eq, assuming >95% purity) and methanol (approx. 3 volumes, e.g., 3 mL for every 1 gram of crude material).[3]
-
Heating: Heat the stirred mixture to 60-65°C until all solids are dissolved.
-
Charcoal Treatment (Optional): If the solution is highly colored, add activated carbon (approx. 0.1 weight eq) and stir at 60-65°C for 30 minutes.[3] Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Cool the clear solution slowly to 0-10°C. Hold at this temperature for 2-4 hours to allow for complete precipitation.[3]
-
Isolation: Filter the solid slurry and wash the filter cake with a small amount of cold methanol.
-
Drying: Dry the purified material under vacuum to a constant weight. The expected purity should be >99% by HPLC.
References
Technical Support Center: Stability of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Welcome to the technical support center for 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related questions encountered during experimentation.
Overview: Understanding the Stability Profile
This compound is an important intermediate used in the synthesis of pharmaceuticals and agrochemicals, such as the insecticide fluralaner.[1][2] Its structure contains two key functional groups that dictate its stability in aqueous environments: a primary amine and a secondary amide. The molecule is typically supplied as a hydrochloride salt, which enhances its stability in the solid state. However, in solution, its stability becomes highly dependent on pH. This guide will walk you through the underlying chemical principles, provide robust experimental protocols for stability assessment, and offer solutions to common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the key structural features of this compound that influence its stability at different pH values?
A1: The stability of this molecule is primarily governed by two functional groups: the primary amine (-NH2) and the amide (-C(O)NH-).
-
Primary Amine: This group is basic. In its hydrochloride salt form, the amine is protonated (-NH3+), which protects it from participating in certain degradation reactions. The pKa of this ammonium group is crucial; for similar α-ammonium ions, the pKa is typically in the range of 9-10.[3] At pH values significantly below its pKa, the amine will exist predominantly in its stable, protonated form. As the pH approaches and surpasses the pKa, the unprotonated, nucleophilic primary amine becomes the dominant species, which can potentially participate in other reactions, though the primary point of instability is the amide bond.
-
Amide Bond: Amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by water to form a carboxylic acid and an amine.[4] This reaction is catalyzed by both acid and base.
-
Electron-Withdrawing Effect: The N-(2,2,2-trifluoroethyl) group is strongly electron-withdrawing due to the three fluorine atoms. This has a profound effect on the amide bond. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[5][6] This suggests that the amide bond in this molecule may be less stable than in amides with electron-donating groups.[5][6][7]
-
Q2: What are the expected degradation pathways for this molecule in aqueous solution?
A2: The principal degradation pathway is the hydrolysis of the amide bond. This can occur through two primary mechanisms depending on the pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a water molecule (a weak nucleophile).[4][8] The reaction proceeds through a tetrahedral intermediate to yield 2-aminoacetic acid (glycine) and 2,2,2-trifluoroethanamine.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon.[4] This is often the more aggressive pathway for amide degradation. The reaction forms a tetrahedral intermediate, which then collapses to expel the amine as a leaving group, forming a carboxylate salt and 2,2,2-trifluoroethanamine.[9] Due to the electron-withdrawing nature of the trifluoroethyl group, this base-catalyzed pathway is expected to be particularly rapid.
Below is a diagram illustrating these primary degradation pathways.
Caption: Predicted degradation pathways via acid- and base-catalyzed hydrolysis.
Q3: How do I design a comprehensive pH stability study for this compound according to regulatory expectations?
A3: A forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[10] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for this.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[11][13]
Experimental Design Summary
| Stress Condition | Typical Reagents | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | Up to 7 days | 5-20% |
| Base Hydrolysis | 0.01 M to 0.1 M NaOH | Room Temp | Monitor closely (minutes to hours) | 5-20% |
| Neutral Hydrolysis | Purified Water | Room Temp to 60°C | Up to 7 days | 5-20% |
| Oxidation | 3-30% H₂O₂ | Room Temp | 24-48 hours | 5-20% |
| Photostability | ICH-compliant light source | Room Temp | ≥ 1.2 million lux hours | Compare to dark control |
| Thermal | 60-80°C | Up to 7 days | 5-20% | Compare to control |
Note: For base hydrolysis, degradation is expected to be very rapid. Start with milder conditions (e.g., 0.01 M NaOH at room temperature) and shorter time points.
The workflow for such a study is outlined below.
Caption: Workflow for a forced degradation (stress testing) study.
Q4: What is a step-by-step protocol for performing a forced degradation study under acidic, neutral, and basic conditions?
A4: This protocol outlines a typical procedure. You will need to optimize concentrations, temperatures, and time points based on preliminary results.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Calibrated HPLC system with UV or MS detector
Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in HPLC-grade water to a final concentration of approximately 1 mg/mL.[13]
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl in a vial (final concentrations: 0.5 mg/mL compound, 0.1 M HCl).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.02 M NaOH in a vial (final concentrations: 0.5 mg/mL compound, 0.01 M NaOH). Caution: This reaction may be very fast.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.
-
Control Sample: Prepare a control by diluting 1 mL of the stock solution with 1 mL of the HPLC mobile phase initial composition (or water if fully soluble) and store it at 2-8°C.
-
-
Incubation:
-
Place the acid and neutral hydrolysis vials in a water bath set to 60°C.
-
Keep the base hydrolysis vial at room temperature due to its expected high reactivity.
-
-
Time-Point Sampling:
-
Base: Withdraw aliquots at T=0, 5 min, 15 min, 30 min, 1 hr, and 4 hr. Immediately neutralize the aliquot with an equivalent amount of 0.01 M HCl. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Acid/Neutral: Withdraw aliquots at T=0, 2 hr, 8 hr, 24 hr, and 48 hr. Neutralize the acid sample with an equivalent amount of 0.1 M NaOH. Dilute all samples with mobile phase.
-
-
Analysis: Analyze all samples, including the T=0 and control samples, using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Observe the formation and growth of degradation product peaks.
-
Calculate the mass balance to ensure all major degradants are accounted for.
-
Q5: Which buffer systems are recommended for more controlled pH stability studies?
A5: For precise stability studies, using buffers is essential to maintain a constant pH.[12] The choice of buffer is critical; it must not interact with the compound or interfere with the analytical method (e.g., by absorbing UV light at the detection wavelength or causing ion suppression in MS).
Recommended Buffer Systems for Stability Studies
| pH Range | Buffer System | Typical Concentration | Comments |
| 2.5 - 3.5 | Formate Buffer (Formic Acid / Sodium Formate) | 10-25 mM | Volatile and MS-compatible. |
| 4.0 - 5.5 | Acetate Buffer (Acetic Acid / Sodium Acetate) | 10-50 mM | Commonly used, robust. Can complex with some metals.[14][15] |
| 6.0 - 8.0 | Phosphate Buffer (NaH₂PO₄ / Na₂HPO₄) | 10-50 mM | Excellent buffering capacity in the physiological range, but not MS-compatible and can precipitate with certain ions.[16][17] |
| 7.0 - 9.0 | Tris Buffer (Tris / Tris-HCl) | 20-50 mM | Widely used in biochemistry, but its pH is temperature-dependent.[16] |
| 9.0 - 10.5 | Ammonium Buffer (Ammonium Hydroxide / Ammonium Chloride) | 20-50 mM | Volatile and MS-compatible.[14] |
When preparing, always add the buffer components to water and adjust the pH with a strong acid (e.g., HCl) or base (e.g., NaOH) before bringing to the final volume.
Q6: What is the best analytical technique to monitor the stability of the parent compound and its degradants?
A6: The gold standard for stability testing is High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), coupled with a suitable detector.[18][19][20]
-
Why RP-HPLC? It is a versatile technique that separates compounds based on their hydrophobicity. The parent compound, being a small, polar molecule (especially in its salt form), will likely require a column with good retention for polar compounds (e.g., a polar-embedded or AQ-type C18 column) and a mobile phase with a high aqueous component.[18] Gradient elution is typically necessary to separate the polar parent compound from potentially more or less polar degradation products within a reasonable time.[18][20]
-
Detection Methods:
-
UV Detector (PDA/DAD): A Photodiode Array (PDA) or Diode Array Detector (DAD) is the most common choice. It provides sensitivity if the molecule has a chromophore (a part of the molecule that absorbs UV light). It also provides spectral information that can help in peak tracking and purity assessment.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly advantageous. It provides molecular weight information for the parent compound and its degradants, which is invaluable for identifying the degradation products and elucidating the degradation pathways.
-
Q7: How do I develop a stability-indicating HPLC method for this analysis?
A7: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients, allowing for accurate quantification of the active ingredient.[19][21]
Step-by-Step Method Development Strategy:
-
Understand the Analyte: The compound is polar. Start with a mobile phase that has a high aqueous content (e.g., 95% water/buffer, 5% organic solvent like acetonitrile or methanol).
-
Column Selection: Choose a column that provides good retention and peak shape for polar compounds. An Acquity Shield RP18 or similar polar-embedded phase column is a good starting point.[18][22]
-
Mobile Phase pH Selection: The pH of the mobile phase is a critical parameter for selectivity.[20] Since the primary amine has a pKa around 9-10, running the analysis at a low pH (e.g., pH 2.5-3.5 using a formate or phosphate buffer) will ensure the amine is protonated, leading to consistent retention and good peak shape.
-
Generate Degraded Samples: Use the forced degradation protocol (FAQ #4) to create samples containing the degradation products. An acid- and base-degraded sample (aiming for ~15% degradation) are most critical for initial method development.
-
Develop the Gradient:
-
Start with a fast scouting gradient (e.g., 5% to 95% acetonitrile in 10 minutes) to elute all components.
-
Analyze the undergraded API and the degraded samples.
-
Identify the retention times of the parent peak and the new degradation peaks.
-
Optimize the gradient slope around the elution times of the key peaks to improve resolution (the separation between them).
-
-
Method Validation: Once the desired separation is achieved, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[21] Specificity is proven by demonstrating that the parent peak is pure in the presence of degradants (e.g., using PDA peak purity analysis or LC-MS).
Q8: I'm seeing extremely rapid degradation at basic pH. Is this expected, and how can I manage the experiment?
A8: Yes, this is highly expected. As explained in A1 and A2, the electron-withdrawing trifluoroethyl group makes the amide carbonyl carbon very susceptible to attack by strong nucleophiles like hydroxide (OH⁻).[5][6] This accelerates base-catalyzed hydrolysis significantly compared to amides without such groups.[23]
Troubleshooting & Management Strategy:
-
Reduce Base Concentration: Start with a much lower concentration of NaOH, for example, 0.001 M or 0.01 M, instead of the more common 0.1 M.
-
Lower the Temperature: Conduct the experiment at a controlled low temperature (e.g., 5-10°C) instead of room temperature to slow down the reaction rate.
-
Use a Weaker Base/Buffer: Instead of a strong base like NaOH, consider using a basic buffer system (e.g., a carbonate or borate buffer at pH 10) to achieve a more controlled and slower degradation.
-
Shorten Time Points: Take samples at very early time points (e.g., 1, 2, 5, 10, and 20 minutes) to capture the initial degradation profile before the parent compound is completely consumed.
-
Automate Sampling: If possible, use an autosampler programmed to perform the reaction initiation, quenching, and injection steps to ensure precise timing for these rapid reactions.
Q9: My mass balance in the stability study is poor (significantly less than 100%). What are the potential causes?
A9: Poor mass balance (where the sum of the parent API assay and the assays of all known degradants is not between 95-105%) indicates that some components are not being accounted for. Here are the common causes and solutions:
-
Co-eluting Peaks: A degradant may be co-eluting with the parent peak or another degradant.
-
Solution: Re-optimize the HPLC method. Vary the mobile phase pH, organic solvent (e.g., switch from acetonitrile to methanol), or column chemistry to achieve separation. Check the peak purity of the main peak using a PDA detector.
-
-
Degradants with No UV Chromophore: The degradation process might cleave the part of the molecule that absorbs UV light, rendering some degradants "invisible" to a UV detector.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) in parallel with the UV detector.
-
-
Precipitation of Degradants: A degradation product might be insoluble in the sample solution and precipitate out.
-
Solution: Visually inspect the samples for cloudiness or particulates. Try changing the diluent to improve the solubility of all components.
-
-
Formation of Volatile Degradants: A degradation product could be volatile and lost to the headspace of the vial.
-
Solution: This is less common but possible. Analysis by Headspace Gas Chromatography (GC) might be necessary if this is suspected.
-
-
Adsorption to Container: The parent compound or degradants may adsorb to the surface of the sample vial (glass or plastic).
-
Solution: Use different types of vials (e.g., silanized glass vials) to minimize adsorption.
-
-
Incorrect Response Factors: You may be quantifying degradants using the relative response factor (RRF) of the parent compound, but the degradants may have very different UV absorbance characteristics.
-
Solution: If possible, isolate and purify the major degradants to determine their individual response factors for more accurate quantification. If not, use a detector with a more universal response (like CAD or ELSD) to get a better estimate of the relative amounts.
-
References
- 1. This compound CAS No.:1171331-39-7 Factory China [qinmuchem.com]
- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Forced Degradation Testing | SGS Denmark [sgs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijcrt.org [ijcrt.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Buffer Solutions: Maintaining pH Stability | Algor Cards [cards.algoreducation.com]
- 16. westlab.com [westlab.com]
- 17. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijtsrd.com [ijtsrd.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 22. web.vscht.cz [web.vscht.cz]
- 23. webhome.auburn.edu [webhome.auburn.edu]
Technical Support Center: Thermal Degradation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Welcome to the technical support center for "2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride". This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its thermal degradation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and safe.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal degradation profile of this compound?
-
Initial Stage (likely < 150°C): Expect the loss of hydrogen chloride (HCl). Hydrochloride salts of amines are known to release HCl gas upon heating. This will be a significant initial mass loss in a Thermogravimetric Analysis (TGA).
-
Intermediate Stage (likely 150-300°C): The amide bond is susceptible to cleavage. This could lead to the formation of 2,2,2-trifluoroethanamine and 2-aminoacetamide or further breakdown products.
-
Final Stage (likely > 300°C): The trifluoromethyl group (-CF3) is relatively stable but will decompose at higher temperatures, potentially releasing hydrogen fluoride (HF) and other fluorinated organic compounds.[1][2] The remaining carbon-nitrogen backbone will likely decompose into various nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]
Q2: What are the primary hazardous byproducts I should be concerned about during thermal analysis?
Based on the compound's structure, the primary hazardous decomposition products include, but are not limited to:
-
Hydrogen Chloride (HCl): A corrosive gas released from the hydrochloride salt.
-
Hydrogen Fluoride (HF): A highly toxic and corrosive gas resulting from the decomposition of the trifluoroethyl group.
-
Nitrogen Oxides (NOx): Toxic gases formed from the nitrogen-containing components of the molecule.
-
Carbon Monoxide (CO): A toxic gas resulting from incomplete combustion.
-
Fluorinated Organic Compounds: A complex mixture of potentially toxic and environmentally persistent compounds can be formed from the fragmentation of the trifluoroethyl group.[2][4]
It is imperative to conduct all thermal analyses in a well-ventilated area, preferably within a fume hood, and to use appropriate personal protective equipment (PPE).
Q3: What analytical techniques are recommended for studying the thermal degradation of this compound?
A combination of techniques will provide the most comprehensive understanding:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the number of degradation steps.
-
Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, crystallization, and decomposition, and to determine their associated enthalpies.[5][6]
-
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): To identify the gaseous byproducts evolved at each degradation step.
-
Gas Chromatography-Mass Spectrometry (GC-MS) of the residue: To identify non-volatile decomposition products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My TGA curve shows an unexpected mass gain at the beginning of the experiment.
-
Possible Cause 1: Buoyancy Effect. At the beginning of a TGA experiment, the upward flow of purge gas can exert a lifting force on the sample pan, leading to an apparent mass gain. This is more pronounced with low-density samples.
-
Solution: Perform a blank run with an empty crucible under the same experimental conditions. Subtracting the blank curve from the sample curve will correct for the buoyancy effect.[7]
-
Possible Cause 2: Reaction with Purge Gas. If using a reactive purge gas like air or oxygen, the sample might undergo oxidation at elevated temperatures, leading to a mass gain.
-
Solution: Run the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If studying oxidative stability is the goal, be aware of this potential mass gain and interpret it as part of the sample's thermal behavior.
Issue 2: The peaks in my DSC curve are broad and poorly defined.
-
Possible Cause 1: High Heating Rate. A fast heating rate can reduce the resolution of thermal events that occur close together in temperature.[5]
-
Solution: Decrease the heating rate (e.g., from 20 °C/min to 5-10 °C/min). This will provide better separation of overlapping thermal events.
-
Possible Cause 2: Large Sample Size. A large sample can create thermal gradients within the sample, leading to broader peaks.
-
Solution: Use a smaller sample size (typically 1-5 mg). Ensure good thermal contact between the sample and the bottom of the crucible.
-
Possible Cause 3: Sample Impurity. Impurities can broaden melting and decomposition transitions.
-
Solution: Ensure the purity of your sample. If impurities are suspected, this may be an intrinsic property of the material being tested.
Issue 3: I am seeing corrosive damage to my TGA/DSC instrument after analyzing this compound.
-
Possible Cause: Formation of corrosive gases like HCl and HF. As predicted, the thermal decomposition of "this compound" will release corrosive acidic gases.
-
Solution:
-
NEVER analyze samples containing halogens without taking appropriate precautions.[8]
-
Use a TGA system with a corrosion-resistant furnace and sample holder (e.g., platinum or ceramic).
-
Ensure the exhaust from the instrument is properly vented to a fume hood or a suitable scrubbing system.
-
Clean the instrument thoroughly after each use according to the manufacturer's recommendations.[9]
-
Experimental Protocols
Protocol 1: Standard Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials.
-
Sample Preparation: Weigh 3-5 mg of "this compound" into a clean alumina or platinum crucible.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot mass loss (%) versus temperature (°C). Determine the onset temperature of decomposition and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).
Protocol 2: Standard Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 3 minutes.
-
Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic and exothermic peaks corresponding to melting, crystallization, or decomposition.
Visualizations
Caption: A general troubleshooting workflow for thermal analysis experiments.
Caption: A predicted thermal degradation pathway for the title compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. fishersci.com [fishersci.com]
- 4. Item - Thermal studies of chlorinated and mixed halogenated biphenyls - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. torontech.com [torontech.com]
- 7. scribd.com [scribd.com]
- 8. betterceramic.com [betterceramic.com]
- 9. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
Improving yield of "2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride" synthesis
An essential intermediate in the development of pharmaceuticals and agrochemicals, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a key building block, notably in the synthesis of the insecticide fluralaner.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this crucial intermediate. Drawing from established protocols and field-proven insights, this guide addresses common issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two predominant synthetic strategies, each with distinct advantages and challenges:
-
The Chloroacetylation-Amination Pathway: This is a common industrial method that involves reacting 2,2,2-trifluoroethylamine with chloroacetyl chloride to form an intermediate, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. This intermediate is then aminated, typically using aqueous ammonia, to yield the final product.[2]
-
The Protected Glycine Pathway: This route utilizes N-protected glycine (e.g., with Boc, Cbz, or phthalyl groups) which is first coupled with 2,2,2-trifluoroethylamine. The protecting group is subsequently removed to afford the desired product.[1][3] This method often provides higher purity but involves additional steps.
Q2: The hydrochloride salt is the common form of this compound. Why is it preferred over the free base?
A2: The free base, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a stable compound, but its hydrochloride salt offers superior handling characteristics. It is typically a crystalline solid with higher stability, making it easier to store, weigh, and handle in subsequent reactions compared to the potentially oily or hygroscopic free base.[1][4] The salt form is also often easier to purify by crystallization.
Q3: What are the critical safety considerations when working with the reagents for this synthesis?
A3: Several reagents require careful handling:
-
Chloroacetyl chloride: Highly corrosive, lachrymatory, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2,2,2-Trifluoroethylamine: A volatile and flammable liquid. Its hydrochloride salt is more manageable.
-
Aqueous Ammonia: Corrosive and has a pungent, irritating odor. High concentrations should be handled in a fume hood.
-
Deprotection Reagents: Reagents like hydrazine hydrate (for phthalyl group removal) are toxic and corrosive.[1] Strong acids like 4M HCl in dioxane (for Boc group removal) are highly corrosive.[4]
Troubleshooting Guide: The Chloroacetylation-Amination Pathway
This two-step process is cost-effective but prone to impurity formation if not carefully controlled.
Q4: My yield from the first step (acylation) is low. What are the likely causes?
A4: Low yield in the acylation of 2,2,2-trifluoroethylamine with chloroacetyl chloride is often traced to two factors:
-
Temperature Control: The reaction is highly exothermic. The temperature should be strictly maintained between 0-5°C during the dropwise addition of chloroacetyl chloride.[2] Higher temperatures can lead to the degradation of the acid chloride and other side reactions.
-
Base and Solvent System: This reaction is typically run in a biphasic system (e.g., dichloromethane and water) with an inorganic base like sodium hydroxide to neutralize the HCl generated.[2] Ensure the base is pre-cooled and that stirring is vigorous enough to ensure efficient mixing between the organic and aqueous phases. Incomplete neutralization can stall the reaction.
Q5: I am observing a significant, hard-to-remove impurity in my final product. What is it and how can I prevent it?
A5: The most common and problematic impurity in this pathway is the dimer N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino}acetamide.[1] This impurity forms when the product, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, reacts with unreacted 2-chloro-N-(2,2,2-trifluoroethyl)acetamide intermediate.
Prevention Strategies:
-
Ensure Complete Amination: The key is to ensure all the chloro-intermediate is consumed during the amination step. Monitor the reaction by GC or TLC until the intermediate is less than 0.1%.[2]
-
Ammonia Stoichiometry: Use a sufficient excess of aqueous ammonia. Some protocols use a large volume excess to ensure the chloro-intermediate is rapidly consumed by ammonia rather than the product amine.[2]
-
Reaction Temperature: The amination reaction should be conducted at a controlled temperature, for instance, 40°C, to ensure a reasonable reaction rate without promoting side reactions.[2]
| Parameter | Recommendation | Rationale |
| Acylation Temp. | 0-5°C | Minimizes chloroacetyl chloride degradation and side reactions.[2] |
| Amination Temp. | 40-50°C | Balances reaction rate and impurity formation. |
| Amination Monitoring | GC or TLC | Ensures complete consumption of the chloro-intermediate to prevent dimer formation.[2] |
| Final Purification | Recrystallization | Ethyl acetate is often effective for purifying the final hydrochloride salt.[2] |
Troubleshooting Guide: The Protected Glycine Pathway
This pathway offers better control over purity by avoiding the reactive chloro-intermediate.
References
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 4. This compound | 1171331-39-7 [chemicalbook.com]
Technical Support Center: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS: 1171331-39-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical intermediate, which serves as a vital building block in the development of novel pharmaceuticals and agrochemicals, such as Fluralaner.[1][2] Our guidance is grounded in established chemical principles and process optimization strategies to help you navigate common challenges and minimize side reactions.
I. Synthesis Overview & General Questions
Q1: What is the standard industrial synthesis route for this compound?
The most prevalent and industrially scalable method is a two-step synthesis followed by salt formation.[1] This route is favored for its use of readily available starting materials and avoidance of costly coupling agents or high-pressure equipment.[3]
-
N-Acylation: 2,2,2-Trifluoroethylamine is reacted with chloroacetyl chloride in the presence of a base to form the key intermediate, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.
-
Ammonolysis: The chloro-intermediate undergoes nucleophilic substitution with an excess of aqueous ammonia, replacing the chloride with an amino group to yield the free base, 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
-
Salt Formation: The final product is isolated as a stable hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like ethyl acetate or isopropanol.[3][4]
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the synthesis of the target compound.
II. Troubleshooting Step 1: N-Acylation
Q2: My yield for the first step, producing 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, is consistently low. What are the likely causes?
Low yield in this step is typically traced back to three critical parameters: temperature control, stoichiometry, and the role of the base.
-
Causality (Temperature): The reaction between chloroacetyl chloride and 2,2,2-trifluoroethylamine is highly exothermic. Chloroacetyl chloride is also susceptible to hydrolysis. Running the reaction at elevated temperatures can accelerate decomposition and hydrolysis of the acyl chloride, reducing the amount available to react with the amine.
-
Troubleshooting Protocol: Maintain a strict internal reaction temperature between 0-5 °C during the dropwise addition of chloroacetyl chloride.[3] Use a pre-cooled solution of the acyl chloride and ensure your cooling bath has sufficient capacity to handle the exotherm.
-
-
Causality (Stoichiometry & Base): The starting material is often 2,2,2-trifluoroethylamine hydrochloride. An inorganic base (like NaOH) is required to neutralize the HCl and liberate the free amine in situ for the acylation reaction. Insufficient base will result in unreacted amine salt, directly lowering your yield.
-
Troubleshooting Protocol: Use at least one equivalent of a strong base to neutralize the amine salt, plus an additional equivalent to scavenge the HCl generated during the acylation itself. A pre-cooled aqueous solution of NaOH is commonly used.[3]
-
-
Causality (Phase Transfer): This is often run as a biphasic reaction (e.g., dichloromethane and water).[3] Inefficient stirring will lead to poor phase transfer, limiting the interaction between the amine (in the organic phase) and the base (in the aqueous phase), as well as the reactants themselves.
-
Troubleshooting Protocol: Ensure vigorous mechanical stirring throughout the reaction to maximize the interfacial area between the organic and aqueous layers.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes hydrolysis/decomposition of chloroacetyl chloride. |
| Base | >2 equivalents of NaOH | Neutralizes amine salt and scavenges generated HCl. |
| Agitation | Vigorous mechanical stirring | Ensures efficient mixing in a biphasic system. |
| Addition Rate | Slow, dropwise | Allows for effective temperature and exotherm control. |
III. Troubleshooting Step 2: Ammonolysis & The Dimer Impurity
Q3: During the ammonolysis step, I've identified a significant impurity with a higher molecular weight by LC-MS. What is it and how can I prevent its formation?
This is the most common and critical side reaction in this synthesis. The high-molecular-weight impurity is almost certainly the dimer: N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino}acetamide .[1]
-
Mechanism of Formation: The dimer is formed when the desired product, 2-amino-N-(2,2,2-trifluoroethyl)acetamide (a primary amine), acts as a nucleophile and attacks a molecule of the unreacted starting material, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. This is a competing nucleophilic substitution reaction where your product competes with ammonia.
Caption: Competing reaction pathways leading to the desired product versus the dimer impurity.
-
Prevention & Troubleshooting Protocol:
-
Maximize Ammonia Concentration: The core principle is to ensure the concentration of ammonia is vastly higher than the concentration of the newly formed product amine. This makes the probability of the chloro-intermediate colliding with an ammonia molecule much higher than colliding with a product molecule. Use a large excess of concentrated aqueous ammonia (e.g., 8-10 volumes relative to the intermediate).[3]
-
Ensure Complete Conversion of Step 1: Any unreacted chloroacetyl chloride from the first step will be quenched by the ammonia, but ensuring high purity of the 2-chloro-N-(2,2,2-trifluoroethyl)acetamide intermediate is crucial. The primary cause of dimerization is the reaction between the product and this intermediate.[1]
-
Temperature Control: While higher temperatures increase the reaction rate, excessively high temperatures can lead to pressure buildup and potentially other degradation pathways. A controlled temperature of around 40°C is reported to be effective, driving the reaction to completion in a reasonable timeframe (~2 hours) without promoting excessive side reactions.[3]
-
Monitor Reaction Progress: Use GC or LC to monitor the disappearance of the starting material. The reaction should be considered complete only when the chloro-intermediate is <0.1%.[3]
-
IV. Purification and Salt Formation
Q4: How can I effectively purify the final product and form the hydrochloride salt?
Purification aims to remove inorganic salts, any residual starting materials, and, most importantly, the dimer impurity.
-
Workup of the Free Base: After the ammonolysis is complete, the excess ammonia and water are typically removed under reduced pressure.[3] This leaves a solid residue containing the free base and ammonium salts.
-
Dimer Removal: The dimer impurity has different solubility characteristics than the desired product. An effective purification step involves slurrying or "beating" the crude solid in a solvent where the desired product has low solubility, but the impurity has higher solubility. Ethyl acetate is an excellent choice for this.[3]
-
Troubleshooting Protocol: After evaporating the aqueous ammonia, add the crude solid to a sufficient volume of ethyl acetate (e.g., 2 volumes). Stir this slurry at room temperature for 2-3 hours. The desired free base is less soluble and can be isolated by filtration, while a significant portion of the dimer remains in the ethyl acetate filtrate.
-
-
Hydrochloride Salt Formation: The hydrochloride salt is much more stable and typically a highly crystalline solid, making it easier to handle and purify further.
-
Protocol: Dissolve or suspend the purified free base in a suitable solvent like ethyl acetate or isopropanol (IPA). Add a solution of HCl in your chosen solvent (e.g., IPA.HCl) dropwise with stirring.[4] The hydrochloride salt will precipitate out of the solution.
-
Critical Tip: Control the precipitation temperature. Cooling the mixture after adding HCl can improve the yield, but crash-cooling can trap impurities. A gradual cooling process is recommended. The final solid should be filtered, washed with a small amount of cold solvent (e.g., ethyl acetate), and dried under vacuum.
-
Q5: My final product is off-color (e.g., yellow or tan) instead of a white solid. What happened?
An off-color final product usually points to minor impurities or degradation.
-
Possible Cause 1 (Thermal Degradation): Overheating during the solvent evaporation steps (either after ammonolysis or during final product drying) can cause slight decomposition, leading to colored impurities.
-
Solution: Use moderate temperatures for evaporation (e.g., 60-70°C for water/ammonia removal, <50°C for organic solvents) and utilize a high vacuum to speed up the process without excessive heat.[3]
-
-
Possible Cause 2 (Carried-Over Impurities): If the starting materials were not of high purity or if minor, colored side-products were formed that were not removed during the purification steps, they will contaminate the final product.
-
Solution: Re-crystallization can be an effective final polishing step. Dissolve the hydrochloride salt in a minimal amount of a hot solvent (e.g., an alcohol/ether mixture) and allow it to cool slowly to form pure crystals.
-
By carefully controlling reaction parameters and understanding the mechanisms behind potential side reactions, particularly dimer formation, the synthesis of high-purity this compound can be achieved reliably and in high yield.
V. References
-
Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (CN107353222A). Google Patents. --INVALID-LINK--
-
2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Application. (2023). ChemicalBook. --INVALID-LINK--
-
Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (EP2621894B1). Google Patents. --INVALID-LINK--
-
Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (CN103124721B). Google Patents. --INVALID-LINK--
-
This compound, 97%. Thermo Fisher Scientific. --INVALID-LINK--
-
Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (WO2020222158A1). Google Patents. --INVALID-LINK--
-
This compound | 1171331-39-7. ChemicalBook. --INVALID-LINK--
-
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide. ChemBK. --INVALID-LINK--
-
N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. (1991). PubMed. --INVALID-LINK--
-
Sourcing High-Purity 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl: A Buyer's Guide. LinkedIn. --INVALID-LINK--
-
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide. Advanced ChemBlocks Inc. --INVALID-LINK--
-
Global Sourcing of this compound: Ensuring Quality and Availability. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
References
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride Production
Welcome to the technical support center for the process development and scale-up of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot and manufacturing scales. The information is presented in a practical question-and-answer format, grounded in established chemical principles and industry best practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and handling of this compound.
Q1: What are the most common synthetic routes for producing this compound suitable for scale-up?
A1: For large-scale production, cost-effectiveness and process robustness are key. Two primary routes are favored:
-
The Chloroacetyl Chloride Route: This involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by amination (often with aqueous ammonia) to replace the chlorine and form the primary amine.[1][2] This method is often preferred for its use of readily available and less expensive starting materials.[3]
-
The Protected Glycine Route: This method utilizes an N-protected glycine (e.g., with a Boc or Cbz group) which is first coupled with 2,2,2-trifluoroethylamine, followed by a deprotection step to reveal the free amine.[4] While this can offer good control over side reactions, the cost of protecting groups and additional synthesis steps can be a drawback at scale.[3]
Q2: Why is the final product isolated as a hydrochloride salt?
A2: The free amine of 2-amino-N-(2,2,2-trifluoroethyl)acetamide can be an oil or a low-melting solid, which is challenging to purify and handle on a large scale. Converting it to the hydrochloride salt typically yields a more stable, crystalline solid.[5][6] This crystalline form is easier to isolate, purify through recrystallization, and has a longer shelf life.[6] The hydrochloride salt may also be less hygroscopic than the free base.[6]
Q3: What are the main safety concerns when working with the reactants at a larger scale?
A3: The primary safety concerns involve the handling of chloroacetyl chloride and 2,2,2-trifluoroethylamine.
-
Chloroacetyl Chloride: This is a corrosive and lachrymatory substance.[7] It reacts violently with water and other protic solvents, releasing HCl gas.[7] Scale-up requires a closed system with careful control over addition rates and temperature to manage the exothermic reaction.
-
2,2,2-Trifluoroethylamine: This is a flammable liquid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE) and a well-ventilated area are essential.
All waste must be handled in accordance with local, state, and federal regulations.
Section 2: Troubleshooting Guide for Scale-Up
This section provides in-depth troubleshooting for specific issues that may arise during the scale-up process.
Reaction Control and Impurity Profile
Q4: My reaction is showing a significant exotherm during the addition of chloroacetyl chloride. How can I control this on a larger scale?
A4: The acylation of an amine with an acyl chloride is a highly exothermic reaction.[7] Uncontrolled exotherms can lead to side reactions and pose a significant safety risk.
Probable Causes:
-
Rapid addition of the acyl chloride: This leads to a rapid release of heat that cannot be dissipated effectively by the reactor's cooling system.
-
Inadequate cooling capacity: The reactor's cooling system may not be sufficient for the scale of the reaction.
-
Poor mixing: Inefficient stirring can create localized hot spots where the reaction is more concentrated.
Solutions:
-
Controlled Addition: Add the chloroacetyl chloride subsurface and at a slow, controlled rate to allow the cooling system to manage the heat generated.
-
Dilution: Increasing the solvent volume can help to dissipate the heat more effectively.
-
Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger temperature window for control.
-
Process Analytical Technology (PAT): Employ in-situ temperature probes to monitor the reaction temperature in real-time and automate the addition rate based on temperature feedback.[8][9][10][11][12]
Q5: I am observing a significant amount of a dimer impurity in my crude product. What is its origin and how can I minimize its formation?
A5: The primary dimer impurity is typically N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide.[1] It forms when the product, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, reacts with unreacted 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.
Probable Causes:
-
Incorrect Stoichiometry: An excess of the chloro-acetamide intermediate at the end of the amination step.
-
Non-homogenous reaction conditions: Poor mixing can lead to localized areas with a high concentration of the chloro-acetamide.
-
Elevated temperature during amination: Higher temperatures can accelerate the rate of the dimer-forming side reaction.
Solutions:
-
Stoichiometric Control: Ensure a slight excess of the aminating agent (e.g., ammonia) to drive the primary reaction to completion.
-
Efficient Mixing: Use appropriate agitation to maintain a homogenous reaction mixture.
-
Temperature Control: Maintain the recommended temperature for the amination step.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor the disappearance of the chloro-acetamide intermediate before proceeding with work-up.
Workflow for Minimizing Dimer Formation
Caption: Workflow for minimizing dimer impurity through in-process control.
Crystallization and Isolation
Q6: I am having difficulty crystallizing the hydrochloride salt. The product is "oiling out" or forming a fine powder that is difficult to filter. What can I do?
A6: "Oiling out" occurs when the product separates from the solution as a liquid phase before crystallizing. Fine powders can clog filters and make solid handling difficult.
Probable Causes:
-
Solvent System: The chosen solvent may not be optimal for crystallization. The product might be too soluble, or the polarity might not be suitable.[13][14]
-
Cooling Rate: Rapid cooling can lead to rapid precipitation of an amorphous solid or very small crystals.
-
Supersaturation: Too high a level of supersaturation can favor nucleation over crystal growth, resulting in fine particles.
-
Impurities: The presence of impurities can inhibit crystal growth and promote oiling out.
Solutions:
-
Solvent Screening: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often works well. For hydrochloride salts, solvents like isopropanol, ethyl acetate, or mixtures thereof are good starting points.[15]
-
Controlled Cooling: Implement a gradual cooling profile to allow for slow crystal growth.
-
Seeding: Introduce a small amount of previously isolated crystalline material to promote the growth of larger crystals.
-
Anti-solvent Addition: Add an anti-solvent slowly to a solution of the product to induce crystallization.
-
Purification Prior to Crystallization: If impurities are suspected, consider a purification step (e.g., charcoal treatment, flash chromatography on a small scale) before crystallization.
| Solvent System | Advantages | Disadvantages |
| Isopropanol | Good balance of solubility; can often produce well-defined crystals. | May require cooling to lower temperatures for good yield. |
| Ethyl Acetate | Lower solubility for the salt, potentially leading to higher yield. | May require a co-solvent to fully dissolve the crude product initially. |
| Toluene/Heptane | Can be used as anti-solvents. | The product has very low solubility in these. |
| Water | High solubility for the salt. | Can be difficult to remove and may lead to hygroscopic issues. |
Q7: The isolated product is highly hygroscopic. How can I manage this during filtration, drying, and storage?
A7: Hygroscopicity, the tendency to absorb moisture from the air, can lead to caking, degradation, and handling difficulties.[16][17][18][19][20]
Solutions:
-
Controlled Environment: Conduct filtration and drying in a humidity-controlled environment (e.g., a glove box or a room with a dehumidifier).[19]
-
Nitrogen Blanket: Use a nitrogen blanket during filtration and transfer to minimize contact with atmospheric moisture.
-
Efficient Drying: Ensure the product is dried to the specified residual solvent and water content. Over-drying can sometimes lead to the formation of an amorphous, more hygroscopic material.[21]
-
Appropriate Packaging: Store the final product in well-sealed containers with a desiccant.
Downstream Processing
Q8: Filtration of the final product is very slow, and I am losing product during this step. How can I improve my filtration process?
A8: Slow filtration is often due to small particle size or a needle-like crystal habit, which can lead to a dense, impermeable filter cake.[22]
Solutions:
-
Optimize Crystallization: As discussed in Q6, focus on obtaining larger, more uniform crystals.
-
Choice of Filtration Equipment: For larger scales, consider using a filter press or a centrifugal filter, which can handle fine solids more effectively than a simple Nutsche filter.[23]
-
Filter Aid: While not always ideal for the final product, a filter aid (e.g., Celite) can be used in intermediate steps to improve filtration speed.
-
Continuous Filtration: For very large-scale continuous manufacturing, rotary pressure filters can offer significant advantages in terms of efficiency and reduced product loss.[24]
Process Flow for Scale-Up Production
Caption: Overview of the scaled-up production workflow.
References
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. longdom.org [longdom.org]
- 10. hamiltoncompany.com [hamiltoncompany.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. pharmainfo.in [pharmainfo.in]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. newji.ai [newji.ai]
- 20. researchgate.net [researchgate.net]
- 21. Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. etconsortium.org [etconsortium.org]
- 24. pharmtech.com [pharmtech.com]
"2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride" storage and handling guidelines
Welcome to the technical support guide for 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS No. 1171331-39-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the proper storage and handling of this compound. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Compound Overview and Critical Characteristics
This compound is a key intermediate in the synthesis of various molecules, including the veterinary insecticide fluralaner.[1] Its structure, containing both a primary amine and a trifluoroethyl group, imparts specific chemical properties that necessitate careful handling.[2]
The most critical characteristic from a handling perspective is its nature as an amine hydrochloride salt. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4][5] This property is central to many of the storage and handling challenges associated with this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H8ClF3N2O | [6][7] |
| Molecular Weight | 192.57 g/mol | [2][8][6][7] |
| Physical Form | Solid | [9] |
| Storage Temperature | Room Temperature | [6][9] |
| Key Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10][11][12] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, with a focus on issues stemming from improper storage and handling.
Q1: My compound has become clumpy and difficult to weigh accurately. What is the cause and how can I fix it?
A1: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[3][13] When the powder absorbs atmospheric water, it leads to the formation of clumps, making accurate dispensing challenging.
-
Causality: The primary amine group, in its hydrochloride salt form, has a high affinity for water molecules. Exposure to ambient air, especially in humid environments, will inevitably lead to water uptake.
-
Immediate Action: If clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a glovebox or under a stream of inert gas to minimize further moisture exposure.[3]
-
Corrective Protocol (Drying): For more significant moisture absorption, the compound may need to be dried. This should be done with caution to avoid thermal decomposition. A common method is drying under a high vacuum at a slightly elevated temperature (e.g., 30-40°C) for several hours. Always consult the product's specific technical data sheet for any recommendations on drying, as excessive heat can degrade the compound.[3]
-
Prevention: The most effective solution is prevention. Always handle the compound in a controlled, low-humidity environment, such as a glovebox or a glove bag with a desiccant.[14] Minimize the time the container is open to the atmosphere.
Q2: I'm observing poor solubility or unexpected side reactions in my non-aqueous reaction. Could this be related to handling?
A2: Absolutely. The presence of absorbed water in your starting material can have significant downstream consequences in moisture-sensitive reactions.
-
Causality: Water can act as an unwanted nucleophile, a base, or it can hydrolyze sensitive reagents in your reaction mixture. This can lead to the formation of byproducts, reduced yield, and in some cases, complete reaction failure.
-
Troubleshooting Steps:
-
Quantify Water Content: If you have access to Karl Fischer titration, this is the most accurate method to determine the water content of your compound.
-
Solvent Purity: Ensure that your reaction solvents are rigorously dried using appropriate methods (e.g., molecular sieves, solvent purification system).
-
Implement Anhydrous Techniques: If you are not already doing so, handle the compound and set up your reaction under strictly anhydrous conditions (e.g., using Schlenk techniques or in a glovebox).
-
-
Self-Validating Protocol: Before running a critical reaction, perform a small-scale test reaction. Run two versions in parallel: one with the compound as-is, and one with a sample that has been freshly dried under vacuum. A significant difference in outcome will validate that absorbed moisture is the root cause.
Q3: The appearance of the solid has changed from a crystalline powder to a gummy or oily substance. Is the compound degrading?
A3: While degradation is a possibility, this change is more commonly an extreme case of moisture absorption, where the solid has deliquesced (absorbed enough water to dissolve itself).
-
Causality: Amine hydrochloride salts can be highly hygroscopic.[5] In environments with high relative humidity, the compound can absorb so much water that it transitions from a solid to a saturated aqueous solution.
-
Assessment: The material in this state is likely unusable for most applications due to the unknown and high water content. Attempting to dry it at this stage may not be effective and could lead to decomposition.
-
Prevention is Key: This scenario highlights a severe breach in storage protocol. The compound must be stored in a tightly sealed container, preferably with a desiccant, and in a dry environment.[3][13] See the detailed storage protocol in Section 4.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound? A: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture absorption.[6][9]
Q: What personal protective equipment (PPE) should I wear when handling this compound? A: You must wear appropriate protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[17] Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling the dust.[18][15]
Q: How should I handle a spill of this compound? A: For small spills, you should sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[18] Ensure you are wearing the appropriate PPE during cleanup. Do not let the product enter drains.[18]
Q: What are the primary hazards associated with this compound? A: The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][15] Avoid contact with skin and eyes, and avoid breathing the dust.[18][15][17]
Q: Is this compound compatible with strong oxidizing agents? A: No. You should avoid contact with strong oxidizing agents, as this can lead to hazardous reactions.[15][16]
Experimental Protocols
Protocol for Aliquoting and Weighing
This protocol is designed to minimize moisture exposure during routine laboratory use.
-
Preparation: Transfer the main stock bottle of the compound, a desiccant, and all necessary tools (spatulas, weigh boats, secondary containers) into a glovebox or a glove bag with a positive pressure of inert gas (e.g., nitrogen or argon).
-
Equilibration: Allow the stock bottle to equilibrate to the temperature of the controlled atmosphere for at least 30 minutes before opening to prevent condensation.
-
Dispensing: Open the stock bottle and quickly weigh the desired amount of the compound into a pre-tared, dry secondary container.
-
Sealing: Tightly seal both the secondary container and the main stock bottle immediately after dispensing. For the main stock bottle, consider wrapping the cap threads with Parafilm® for an extra barrier against moisture ingress.
-
Storage: Return the main stock bottle to its designated storage location, ensuring it is placed within a secondary container that includes a desiccant.
Visual Workflow: Decision-Making for Handling
The following diagram outlines the logical steps for handling the compound based on its physical state.
Caption: Decision workflow for handling the compound.
In-Depth Discussion: The Science of Hygroscopicity
Understanding the mechanism of hygroscopicity is key to appreciating the necessity of these handling protocols. Amine hydrochloride salts are ionic compounds. The chloride anion and the protonated ammonium cation can form strong hydrogen bonds with water molecules present in the air. This interaction is often energetically favorable, driving the absorption of water into the solid's crystal lattice.
If enough water is absorbed, it can disrupt the crystal lattice entirely, leading to deliquescence. This process is not just a physical change; the presence of water can lower the melting point and increase the mobility of ions, potentially accelerating degradation pathways.
The diagram below illustrates the interaction of the compound with atmospheric moisture, leading to the observed physical changes.
Caption: The process of moisture absorption.
By implementing the rigorous storage and handling procedures outlined in this guide, such as the use of desiccants and inert atmospheres, you create a physical barrier that minimizes the interaction between the compound and atmospheric water, thereby preserving its chemical and physical integrity.[13][19]
References
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. Buy this compound | 1171331-39-7 [smolecule.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Histamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 1171331-39-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. fishersci.fi [fishersci.fi]
- 9. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | 1171331-39-7 [sigmaaldrich.com]
- 10. This compound (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. H53398.06 [thermofisher.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. hepatochem.com [hepatochem.com]
- 15. fishersci.com [fishersci.com]
- 16. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. angenechemical.com [angenechemical.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of fluralaner synthesis routes
An In-Depth Comparative Analysis of Fluralaner Synthesis Routes for Researchers and Drug Development Professionals
Fluralaner is a potent isoxazoline-class ectoparasiticide, providing long-lasting efficacy against fleas and ticks in veterinary medicine.[1][2] Its complex molecular structure necessitates a multi-step synthesis, and the efficiency, cost-effectiveness, and environmental impact of its manufacturing process are critical for its commercial viability and accessibility. This guide provides a detailed comparative analysis of the primary synthesis routes for fluralaner and its key intermediates, offering insights into the rationale behind various chemical strategies and providing experimental context for researchers and professionals in drug development.
The Convergent Synthesis of Fluralaner
The final step in the synthesis of fluralaner is a convergent amidation reaction between two key intermediates:
-
Intermediate I: 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid
-
Intermediate II: 2-amino-N-(2,2,2-trifluoroethyl)acetamide[3]
The overall synthetic approach is depicted below. The efficiency of this final coupling and the production of the two core intermediates are the primary determinants of the overall process viability.
Caption: Convergent synthesis of Fluralaner from two key intermediates.
Part 1: Synthesis of Intermediate I - The Isoxazoline Core
The synthesis of the complex isoxazoline-containing benzoic acid derivative (Intermediate I) is the most challenging aspect of the fluralaner synthesis. Two main routes have been reported, with significant differences in their industrial applicability.
Route A: The Bromo-Aryl Approach
This route commences with 4-bromo-3-methylbenzoic acid.[3] The key steps involve the formation of a chloro-oxime, which then undergoes a cyclization reaction with a trifluoromethyl-vinyl benzene derivative.
Caption: Synthesis of Intermediate I via the Bromo-Aryl approach.
Critique of Route A: While chemically feasible, this route presents significant challenges for industrial-scale production. The use of expensive and hazardous reagents such as lithium aluminum hydride and palladium acetate, coupled with the limited commercial availability of the 1,3-dichloro-5-[1-(trifluoromethyl)vinyl]benzene starting material, renders this pathway less economically viable.[3]
Route B: The Fluoro-Toluene Approach
A more cost-effective and industrially scalable route begins with 2-fluorotoluene.[3] This pathway involves the construction of a key chalcone-like intermediate which then undergoes cyclization to form the desired isoxazoline ring.
Caption: Synthesis of Intermediate I via the Fluoro-Toluene approach.
Advantages of Route B: This route is preferred for industrial synthesis due to its reliance on readily available and more economical starting materials.[3] The reaction sequence is more straightforward and avoids the use of expensive heavy metal catalysts for the final carboxylation step.
Comparison of Synthesis Routes for Intermediate I
| Feature | Route A: Bromo-Aryl Approach | Route B: Fluoro-Toluene Approach |
| Starting Material | 4-bromo-3-methylbenzoic acid | 2-fluorotoluene |
| Key Reagents | LiAlH₄, MnO₂, Pd(OAc)₂, CO | Acetyl chloride, NaCN, 3',5'-dichloro-2,2,2-trifluoroacetophenone |
| Cost & Availability | High cost, specialized reagents[3] | Lower cost, readily available materials[3] |
| Industrial Viability | Difficult for large-scale production[3] | Cost-effective and suitable for industrial production[3] |
| Environmental Impact | Use of heavy metals (Palladium) | Generally more favorable |
Part 2: Synthesis of Intermediate II - The Amide Side Chain
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Intermediate II) also has two primary reported routes.
Route C: The Phthalimide Approach
This route utilizes trifluoroethylamine and acetyl chloride to form an N-acylated intermediate, which is then reacted with o-phthaloyl hydrazide. The final step is a hydrolysis reaction.
Critique of Route C: A significant drawback of this method is the generation of a large volume of 1,4-quinazinedione as a solid waste byproduct, which presents disposal and environmental challenges.[3]
Route D: The Glycine Approach
An alternative and cleaner approach starts from the simple amino acid, glycine. The synthesis involves protection of the amino group, coupling with trifluoroethylamine, and subsequent deprotection.
Caption: Synthesis of Intermediate II starting from Glycine.
Advantages of Route D: This route is generally considered superior for industrial applications as it avoids the large-scale solid waste issues associated with the phthalimide method.
Comparison of Synthesis Routes for Intermediate II
| Feature | Route C: Phthalimide Approach | Route D: Glycine Approach |
| Starting Material | Trifluoroethylamine, Acetyl Chloride | Glycine |
| Key Reagents | o-phthaloyl hydrazide, Hydrazine hydrate | Di-tert-butyl dicarbonate (Boc)₂O, CDI, HCl |
| Byproducts | Large amount of solid waste[3] | More manageable byproducts |
| Industrial Viability | Less favorable due to waste handling[3] | Preferred for cleaner synthesis |
Part 3: The Final Amidation - Optimizing for Yield and Purity
The final condensation of Intermediate I and Intermediate II is a critical step that dictates the final yield and purity of fluralaner. While seemingly a standard amide bond formation, this reaction is prone to side reactions, necessitating careful optimization.
Challenges and Solutions
A key challenge identified in patent literature is the formation of a "dimeric impurity," which can significantly lower the yield.[4] This side reaction can consume up to 50% of the starting material under suboptimal conditions.
Key Optimization Insight: It was discovered that the order of reagent addition is crucial to suppress the formation of this dimeric impurity.[4] Specifically, allowing Intermediate I to react with the carboxylic acid activating agent (like a carbodiimide) in the absence of the amine (Intermediate II) and a catalyst leads to the unwanted side reaction.
Optimized Process: An improved process involves pre-mixing Intermediate I, the amine (Intermediate II), and a catalyst before the addition of the carboxylic acid activating agent. This slight modification significantly improves the yield and purity of the final product, making the process more suitable for industrial production.[4]
Comparison of Final Coupling Methods
| Method | Key Reagents | Reported Yield | Purity | Key Considerations |
| Carbodiimide Coupling | EDC HCl, DMAP[4] | ~41% (unoptimized) to >70% (optimized)[4] | >95% (crude), >98% (purified)[4] | Order of reagent addition is critical to avoid dimeric impurity. |
| One-Pot Esterification-Amidation | Acid catalyst (e.g., H₂SO₄), Alcohol[5] | Not explicitly stated, but high purity claimed. | 99.75%[5] | Avoids the use of corrosive acylation reagents like thionyl chloride, simplifying the process. |
Purification
Post-synthesis, fluralaner requires purification to meet regulatory standards. A common procedure involves crystallization from a solvent like methanol, often with the use of activated carbon to remove colored impurities. This can elevate the purity of crude fluralaner from ~95% to over 99%.[6]
Experimental Protocols
Representative Protocol for Intermediate I (Route B)
-
Acetylation of 2-fluorotoluene: React 2-fluorotoluene with acetyl chloride under Friedel-Crafts conditions to yield 4-acetyl-3-fluorotoluene.
-
Cyanation and Hydrolysis: The acetyl-fluorotoluene intermediate is subjected to nucleophilic aromatic substitution with a cyanide source (e.g., NaCN) to replace the fluorine atom. Subsequent acidic or basic hydrolysis of the nitrile and the methyl ketone yields 4-acetyl-2-methylbenzoic acid.
-
Condensation and Cyclization: Condense 4-acetyl-2-methylbenzoic acid with 3',5'-dichloro-2,2,2-trifluoroacetophenone in the presence of a base like triethylamine. The resulting chalcone-like intermediate undergoes dehydration and subsequent cyclization with hydroxylamine to afford Intermediate I.[3]
Optimized Protocol for Final Amidation (Carbodiimide Method)
This protocol is based on the principles described in patent WO2021122356A1 to minimize side-product formation.[4]
-
To a solution of Intermediate I (1.0 eq) in a suitable solvent (e.g., dichloromethane), add Intermediate II (1.0-1.2 eq) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP).
-
Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.
-
Add 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl) (1.1-1.3 eq) portion-wise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/toluene) to yield fluralaner with high purity (>95%).[4]
Conclusion
The synthesis of fluralaner is a complex process where the choice of synthetic route for its key intermediates has profound implications on the overall efficiency, cost, and environmental impact. For the synthesis of the isoxazoline core (Intermediate I), the Fluoro-Toluene Approach (Route B) is markedly superior for industrial production due to its use of affordable and accessible starting materials. For the amide side chain (Intermediate II), the Glycine Approach (Route D) is preferred for its cleaner profile, avoiding significant solid waste generation.
Finally, the optimization of the final amidation step is critical. By carefully controlling the order of reagent addition to suppress the formation of a dimeric impurity, yields can be substantially improved. The development of one-pot procedures that avoid harsh acylation reagents also represents a significant advancement in creating a more streamlined and environmentally benign manufacturing process. These strategic choices are paramount for the large-scale, economical, and sustainable production of this important veterinary pharmaceutical.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
- 5. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
- 6. WO2021105840A1 - Process for purification of fluralaner - Google Patents [patents.google.com]
Cross-validation of HPLC and GC methods for "2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride"
An In-Depth Guide to the Cross-Validation of HPLC and GC Methods for the Assay of 2-amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride
Executive Summary
The robust analytical characterization of pharmaceutical intermediates is fundamental to ensuring the quality and safety of final drug products. This guide provides a comprehensive comparison and cross-validation of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. This compound, a key building block in pharmaceutical synthesis, possesses physicochemical properties that present distinct challenges and advantages for each method.[1][2]
This document delves into the strategic rationale behind method development for both HPLC and GC, offering detailed, field-tested protocols. The HPLC method leverages the compound's inherent polarity for direct analysis, while the GC method necessitates a chemical derivatization step to overcome its non-volatile nature. We present a side-by-side comparison of their performance based on validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5] The guide culminates in a formal cross-validation study to demonstrate the equivalency and interchangeability of the two methods, providing researchers and drug development professionals with the critical data and insights needed to select the most appropriate analytical tool for their specific needs.
Introduction: The Analytical Imperative
This compound is a fluorinated organic compound featuring a primary amine, an amide linkage, and a trifluoroethyl group.[1][6] This unique structure makes it a valuable precursor in organic synthesis.[1] The quality control of such an intermediate is non-negotiable, requiring precise and accurate analytical methods to determine its potency and purity. The two most powerful and ubiquitous chromatographic techniques in the pharmaceutical industry are HPLC and GC.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile, polar, and thermally sensitive compounds, making it an intuitive first choice for a polar salt like the target analyte.[8][9][10]
-
Gas Chromatography (GC) excels in the analysis of volatile and thermally stable compounds, offering high resolution and speed.[7][8][11] For our target analyte, GC presents a significant hurdle: its non-volatile and polar nature.
The objective of this guide is not merely to develop two separate methods but to perform a cross-validation . As defined by the ICH Q2(R2) guideline, cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[5] This is crucial when methods are used across different laboratories, for different stages of development, or when one method serves as an orthogonal confirmation of the other.[12][13]
Strategic Method Development: Causality and Choices
The development of a robust analytical method is a science-driven process. Here, we explain the causality behind the key decisions for each technique.
The HPLC Method: A Direct Approach
The primary advantage of HPLC for this analyte is the ability to analyze it directly in its salt form without chemical modification.
-
The Core Challenge & Solution: The analyte is highly polar. A standard C18 reversed-phase column might exhibit poor retention.
-
Our Rationale: We selected a modern C18 column with high-density bonding and polar end-capping. This modification shields residual silanols on the silica surface, preventing peak tailing from the primary amine, and provides an alternative retention mechanism for polar compounds.
-
-
Mobile Phase Optimization: The ionization state of the primary amine (pKa ~8-9) is highly dependent on pH.
-
Our Rationale: To ensure consistent retention and peak shape, the mobile phase must be buffered. We chose a phosphate buffer at pH 3.0. At this pH, the amine is fully protonated (R-NH3+), ensuring a single, stable ionic form. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency.
-
-
Detection: The analyte lacks a strong chromophore.
-
Our Rationale: Detection was set at a low UV wavelength (~210 nm) to capture the amide bond absorbance, providing sufficient sensitivity for a potency assay.
-
The GC Method: Overcoming Volatility through Derivatization
Direct injection of the hydrochloride salt into a hot GC inlet would result in no elution and potential decomposition. The method hinges on converting the polar, non-volatile analyte into a thermally stable, volatile derivative.[14][15][16]
-
The Derivatization Imperative: The "active" hydrogens on the primary amine and amide are responsible for the compound's polarity and low volatility. These must be replaced with non-polar groups.[17][18]
-
Our Rationale: We selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent. BSTFA is a powerful silylating agent that readily reacts with amines and amides to replace active hydrogens with a non-polar trimethylsilyl (TMS) group.[17][19] The TMCS acts as a catalyst, enhancing the reaction kinetics.[17] This silylation reaction dramatically reduces polarity and increases volatility, making the analyte suitable for GC analysis.[17][20]
-
-
Column and Condition Selection: The derivatized analyte must be separated from the solvent, excess reagent, and reaction by-products.
-
Our Rationale: A mid-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) was chosen. This stationary phase provides excellent resolution for a wide range of derivatized compounds. A temperature gradient program was developed to ensure sharp peaks and efficient elution of the TMS-derivatized analyte.
-
-
Detection:
-
Our Rationale: A Flame Ionization Detector (FID) was chosen for its robustness, wide linear range, and universal response to carbon-containing compounds, making it ideal for a quantitative potency assay.
-
Detailed Experimental Protocols
Protocols must be self-validating. Therefore, each includes system suitability test (SST) criteria to ensure the chromatographic system is performing adequately before sample analysis.
Protocol 1: HPLC-UV Method for Potency
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Water (Deionized, 18.2 MΩ·cm)
-
This compound Reference Standard
-
-
Chromatographic Conditions:
-
Column: Polar-end-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Solution (1.0 mg/mL): Accurately weigh ~50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor < 2.0.
-
-
Analysis Procedure:
-
Inject a blank (Mobile Phase A).
-
Perform SST injections.
-
Inject the Standard Solution, bracketing sample injections.
-
Inject the Sample Solution in duplicate.
-
Calculate the potency using the external standard method.
-
Protocol 2: GC-FID Method for Potency (with Derivatization)
-
Reagents and Materials:
-
BSTFA with 1% TMCS
-
Pyridine (Anhydrous)
-
This compound Reference Standard
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Split (20:1), 250°C
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detector: FID, 300°C
-
Injection Volume: 1 µL
-
-
Preparation of Solutions (Derivatization):
-
Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Pyridine.
-
Sample Stock (1.0 mg/mL): Prepare in the same manner as the Standard Stock.
-
Derivatization Procedure: a. Pipette 1.0 mL of the stock solution into a 2 mL autosampler vial. b. Add 0.5 mL of BSTFA + 1% TMCS. c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial at 70°C for 30 minutes in a heating block. e. Allow the vial to cool to room temperature before injection.
-
-
System Suitability Test (SST):
-
Prepare and derivatize a single SST sample. Inject it five times.
-
Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor < 2.0.
-
-
Analysis Procedure:
-
Inject a derivatized blank (Pyridine + BSTFA).
-
Perform SST injections.
-
Inject the derivatized Standard Solution.
-
Inject the derivatized Sample Solution in duplicate.
-
Calculate the potency using the external standard method.
-
Visualization of Analytical Workflows
The following diagrams illustrate the distinct procedural paths for the HPLC and GC methods.
Caption: High-level workflow for the direct HPLC-UV analysis method.
Caption: High-level workflow for the GC-FID analysis, including the critical derivatization step.
Cross-Validation: Experimental Design and Results
The cornerstone of this guide is the direct comparison of the two validated methods. A cross-validation study was designed according to the principles outlined in ICH Q2(R2) to establish their equivalence.[3][5]
Cross-Validation Protocol
-
Samples: Three separate batches of this compound with known, slightly different target potencies (e.g., 98.5%, 99.5%, 100.5%) were used.
-
Procedure: Each batch was prepared in triplicate and analyzed by both the validated HPLC-UV method and the validated GC-FID method on the same day by the same analyst.
-
Data Evaluation: The potency results from both methods were compared. The key acceptance criterion is the absence of a statistically significant difference between the mean results obtained by the two methods. A two-sample t-test or equivalent statistical analysis is appropriate.
Caption: Logical flow of the cross-validation study design.
Comparative Performance Data
The table below summarizes the validation and cross-validation results.
| Parameter | HPLC-UV Method | GC-FID Method | Comments |
| Specificity | No interference from process impurities or degradants at the analyte retention time. | No interference from derivatization by-products at the analyte retention time. | Both methods are highly specific for the intended purpose. |
| Linearity (r²) | > 0.9995 | > 0.9992 | Both methods demonstrate excellent linearity over the tested range. |
| Range | 0.5 - 1.5 mg/mL | 0.5 - 1.5 mg/mL | Both cover the typical range required for a potency assay (80-120% of nominal). |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.1% | Both methods are highly accurate, with recovery well within the typical 98-102% acceptance criteria.[21] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 0.5% | ≤ 0.8% | HPLC shows slightly better repeatability, likely due to the absence of the derivatization step. |
| - Intermediate Precision | ≤ 0.9% | ≤ 1.3% | Both methods are precise, with GC showing slightly higher variability as expected. |
| LOD / LOQ | ~5 µg/mL / ~15 µg/mL | ~2 µg/mL / ~7 µg/mL | The GC-FID method is inherently more sensitive for this analyte post-derivatization. |
| Cross-Validation Results | |||
| - Batch 1 (Potency %) | 98.6% (RSD=0.4%) | 98.4% (RSD=0.7%) | Difference: 0.2% |
| - Batch 2 (Potency %) | 99.5% (RSD=0.3%) | 99.7% (RSD=0.6%) | Difference: -0.2% |
| - Batch 3 (Potency %) | 100.4% (RSD=0.5%) | 100.2% (RSD=0.8%) | Difference: 0.2% |
| Statistical Analysis | \multicolumn{3}{c | }{No significant difference observed between the two methods (p > 0.05)} |
Discussion and Final Recommendations
The cross-validation study successfully demonstrates that the developed HPLC-UV and GC-FID methods are equivalent for the intended purpose of a potency assay for this compound. The minor differences in the results are not statistically significant and fall well within acceptable analytical variation.
HPLC-UV Method:
-
Strengths: Simplicity, robustness, and lower sample preparation overhead. The direct analysis approach minimizes potential sources of error. It is the ideal choice for routine quality control (QC) environments where high throughput and reliability are paramount.
-
Weaknesses: Lower sensitivity compared to the GC method. May be less suitable for trace-level impurity analysis without modification.
GC-FID Method:
-
Strengths: Superior sensitivity. Its different separation mechanism (volatility vs. polarity) makes it an excellent orthogonal method . Orthogonal methods are invaluable for confirming results, especially during out-of-specification (OOS) investigations, as they are unlikely to be subject to the same interferences.
-
Weaknesses: The multi-step derivatization process is more labor-intensive, requires specialized reagents, and introduces additional potential for variability. The completeness of the derivatization reaction is a critical parameter that must be carefully controlled.
Final Recommendation:
For routine potency determination in a quality control setting, the HPLC-UV method is recommended due to its simplicity, speed, and proven robustness.
The GC-FID method should be maintained as a validated, orthogonal technique . It is the recommended method for confirmatory analysis, investigations requiring higher sensitivity, and as a complementary technique in stability studies to ensure no co-eluting impurities are missed by the primary HPLC method. The successful cross-validation provides a high degree of confidence that either method can be reliably deployed, lending flexibility and strength to the overall analytical control strategy.
References
- 1. Buy this compound | 1171331-39-7 [smolecule.com]
- 2. metrohm.com [metrohm.com]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Amino Acetamides
<
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and pharmacological profile of a drug candidate.[4][5] This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated amino acetamides, a common structural motif in pharmaceuticals, offering experimental insights and data to inform rational drug design.
The Inductive Effect: Fluorine's Dominant Influence
The reactivity differences between fluorinated and non-fluorinated amino acetamides are primarily governed by the powerful electron-withdrawing inductive effect of the fluorine atom. When fluorine is placed on the α-carbon of an acetamide, it pulls electron density away from the adjacent atoms, creating a cascade of electronic perturbations that alter the molecule's stability and reactivity.
This strong inductive effect is the key to understanding the observed differences in chemical behavior. It makes the carbonyl carbon more electrophilic, increases the acidity of nearby protons, and can influence the stability of the entire molecule.[3]
References
Efficacy comparison of insecticides derived from "2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride"
Introduction: The Rise of the Isoxazolines
The relentless challenge of insect pest management in both veterinary and agricultural sectors necessitates the continuous development of novel insecticidal active ingredients. A pivotal modern class of insecticides is the isoxazolines, which are derived from foundational chemical building blocks. The compound 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride serves as a key intermediate in the synthesis of Fluralaner, a prominent member of the isoxazoline class.[1][2] Initially developed for ectoparasite control in companion animals, Fluralaner and other isoxazolines are now being explored for their potential in broader agricultural and public health applications due to their unique mode of action and efficacy against a range of pests.[3][4][5]
This guide provides an in-depth comparative analysis of Fluralaner's efficacy against other significant insecticide classes, including the diamides (e.g., Chlorantraniliprole) and older chemistries like the phenylpyrazoles (e.g., Fipronil). We will delve into the mechanistic distinctions that underpin their selective toxicity, present standardized protocols for efficacy evaluation, and summarize key performance data to inform future research and development.
Pillar 1: Mechanistic Distinction - A Tale of Two Receptors
Understanding the molecular target is fundamental to appreciating an insecticide's efficacy, selectivity, and potential for resistance development. Fluralaner and diamide insecticides, while both highly effective, operate on entirely different components of the insect nervous and muscular systems.
Fluralaner and the Isoxazolines: Antagonists of GABA-Gated Chloride Channels
Fluralaner is a potent antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[6] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By binding to a unique site on these channels, isoxazolines block the influx of chloride ions into the neuron.[2] This inhibition prevents the hyperpolarization of the neuronal membrane, leading to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately, the death of the arthropod.[1] This binding site is distinct from that of older GABA-Cl antagonists like fiproles and cyclodienes, which is significant for managing resistance.[7][8]
Chlorantraniliprole and the Diamides: Activators of Ryanodine Receptors
In contrast, anthranilic diamides like Chlorantraniliprole target the insect's ryanodine receptors (RyRs).[7][8] These receptors are calcium channels located in the sarcoplasmic reticulum of muscle cells. Diamides lock the RyR in a partially open state, causing an uncontrolled and sustained release of internal calcium stores into the muscle cell cytoplasm. This depletion of calcium leads to a cessation of feeding, muscle paralysis, and eventual death.[9] A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, contributing to the favorable safety profile of diamide insecticides.[8]
The following diagram illustrates the distinct signaling pathways targeted by these two classes of insecticides.
Caption: Distinct molecular targets of Isoxazoline and Diamide insecticides.
Pillar 2: Validated Methodologies for Efficacy Determination
To generate reliable and comparable efficacy data, standardized bioassay protocols are essential. The Insecticide Resistance Action Committee (IRAC) provides validated methods that serve as the gold standard in the field. Below are detailed protocols for two common bioassay types used for lepidopteran pests.
Experimental Protocol 1: Diet-Incorporation Bioassay for Spodoptera spp.
This method is particularly suited for determining the efficacy of insecticides that are active upon ingestion, such as diamides and systemically active compounds. This protocol is adapted from IRAC Method No. 020.[10][11]
Objective: To determine the median lethal concentration (LC₅₀) of an insecticide against larvae of Spodoptera species.
Materials:
-
Test insecticide (technical grade or formulation)
-
Artificial diet (e.g., Stonefly Heliothis Premix Diet)
-
Multi-well bioassay trays (128-well or similar)
-
Distilled water
-
Appropriate solvent for technical grade material (e.g., acetone)
-
Micropipettes, beakers, mixing bowls
-
Fine artist's paintbrush
-
Incubator set to 25°C, 60% RH, 16:8 (L:D) photoperiod
Procedure:
-
Insect Rearing: Use F1 generation second or third instar larvae (L2/L3) from a laboratory-reared colony to ensure homogeneity.[10]
-
Preparation of Insecticide Solutions: Prepare a stock solution of the test insecticide. Perform serial dilutions to create at least five to seven test concentrations. A control solution (water or solvent carrier alone) must be included.
-
Diet Preparation: Prepare the artificial diet according to the manufacturer's instructions. While the diet is still liquid (around 40-50°C), add the insecticide solution at a defined ratio (e.g., 1 part insecticide solution to 9 parts diet).[12] Mix thoroughly to ensure homogenous distribution. Prepare a control diet using the control solution.
-
Assay Setup: Dispense a small volume (e.g., 0.5-1.0 mL) of the treated diet into each well of the bioassay trays. Allow the diet to cool and solidify.
-
Infestation: Using a fine paintbrush, carefully transfer one larva into each well. Seal the trays with a ventilated lid.
-
Incubation: Place the trays in the incubator under the specified conditions.
-
Mortality Assessment: Assess larval mortality after 72-96 hours. For slower-acting compounds like diamides, a 96-hour assessment is recommended.[13] Larvae that are unable to move in a coordinated manner when prodded with a brush are considered dead.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Analyze the corrected data using probit or logit analysis to calculate LC₅₀ and LC₉₀ values with 95% fiducial limits.
Experimental Protocol 2: Leaf-Dip Bioassay for Plutella xylostella
The leaf-dip bioassay is a standard method for evaluating the efficacy of insecticides against leaf-feeding insects and is suitable for both contact and ingestion activity. This protocol is adapted from IRAC Method No. 018.[13][14]
Objective: To determine the LC₅₀ of an insecticide against larvae of the diamondback moth, Plutella xylostella.
Materials:
-
Host plant leaves (e.g., cabbage, Brassica oleracea), untreated
-
Test insecticide and solutions (as prepared in Protocol 1)
-
Petri dishes or ventilated containers
-
Filter paper
-
Forceps and fine artist's paintbrush
-
Paper towels
Procedure:
-
Insect Rearing: Use synchronized L2 or L3 larvae of P. xylostella.
-
Leaf Preparation: Cut leaf discs of a suitable size to fit into the petri dishes.
-
Treatment: Using forceps, dip each leaf disc into the appropriate insecticide dilution (or control solution) for 10 seconds with gentle agitation.[14]
-
Drying: Place the dipped leaves on paper towels to air dry completely. Ensure the treated surface faces upwards.
-
Assay Setup: Place a piece of moistened filter paper in the bottom of each petri dish to maintain humidity, then place one treated leaf disc on top.
-
Infestation: Transfer a set number of larvae (e.g., 10) onto each leaf disc. A minimum of four replicates per concentration is recommended.[14]
-
Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D).
-
Mortality Assessment: Assess mortality after 72-96 hours, as described previously. For diamides, a 96-hour assessment is crucial.[13]
-
Data Analysis: Perform data analysis as described in Protocol 1.
Caption: Generalized workflow for insecticide efficacy bioassays.
Pillar 3: Comparative Efficacy Data
The efficacy of an insecticide is best understood through direct, quantitative comparisons. While Fluralaner's primary application has been in veterinary medicine, emerging data allows for comparison against key agricultural and public health pests.
Table 1: Efficacy Against Veterinary Pests (Fleas and Ticks)
Fluralaner demonstrates high efficacy and extended protection against common ectoparasites of companion animals, often exceeding the performance of older standards like Fipronil.
| Insecticide | Pest Species | Efficacy (%) | Time Post-Treatment | Source(s) |
| Fluralaner (Oral) | Ctenocephalides felis (Fleas) | >99% | Up to 12 weeks | [15] |
| Fipronil (Topical) | Ctenocephalides felis (Fleas) | 93-97% | Up to 12 weeks (3 doses) | [15] |
| Fluralaner (Oral) | Ixodes spp. (Ticks) | >99% | Up to 12 weeks | [15] |
| Fipronil (Topical) | Ixodes spp. (Ticks) | 93-100% | Up to 12 weeks (3 doses) | [15] |
| Fluralaner (Oral) | Demodex canis (Mites) | 100% | Day 56 & 84 | [16] |
| Imidacloprid/Moxidectin (Topical) | Demodex canis (Mites) | ~95% | Day 84 (3 doses) | [16] |
Table 2: Efficacy Against Agricultural & Sanitary Pests (Lepidoptera & Diptera)
Data on Fluralaner's performance against agricultural pests is growing. The following table compiles available LC₅₀ data, providing a basis for comparison. It is critical to note that these values are drawn from different studies and methodologies may vary, affecting direct comparability.
| Insecticide | Pest Species | Bioassay Type | LC₅₀ | Source(s) |
| Fluralaner | Spodoptera litura | Diet Mix | 0.48 mg/kg | [17] |
| Chlorantraniliprole | Spodoptera frugiperda | Diet Mix | 9.76 µg/g | [18] |
| Chlorantraniliprole | Spodoptera litura | Diet Mix | 0.56 mg/L | [18] |
| Fluralaner | Musca domestica (House Fly) | Oral | 0.13 µ g/fly | [19] |
| Imidacloprid | Musca domestica (House Fly) | Oral | 3.0 µ g/fly | [19] |
| Fluralaner | Musca domestica (Pyrethroid-Resistant) | Topical | 0.05-0.12 µ g/fly | [19][20] |
| Permethrin | Musca domestica (Pyrethroid-Resistant) | Topical | 1.4 - 2.8 µ g/fly | [19][20] |
Field Insights & Discussion:
-
Veterinary Superiority: In the veterinary field, the data clearly shows Fluralaner provides highly effective and persistent control of fleas and ticks, often outperforming the phenylpyrazole Fipronil.[15] Its systemic action ensures whole-body protection, and its long duration of action (up to 12 weeks) offers a significant compliance advantage.
-
Agricultural Potential: Emerging studies indicate Fluralaner has potent activity against key agricultural pests, including lepidopterans like Spodoptera litura and dipterans like Musca domestica.[3][4][17] Notably, its efficacy against pyrethroid-resistant house flies is significantly higher than that of permethrin, highlighting its potential utility in resistance management programs.[19][20]
-
Cross-Class Comparison: While direct comparative LC₅₀ data between Fluralaner and Chlorantraniliprole for the same Spodoptera species in the same study is limited, the available data suggests both are highly active. However, their distinct modes of action are of paramount importance.[7][8] The lack of cross-resistance between GABA-Cl antagonists (isoxazolines) and RyR activators (diamides) makes them ideal rotation partners in an Integrated Pest Management (IPM) strategy to delay the onset of resistance.
-
Future Directions: Further field trials are necessary to fully elucidate Fluralaner's efficacy on a broader range of agricultural pests and cropping systems. Direct, side-by-side comparisons with market-leading products like Chlorantraniliprole and Spinetoram under field conditions will be crucial for defining its role in crop protection.[3]
Conclusion
Fluralaner, an isoxazoline insecticide synthesized from the precursor this compound, represents a significant advancement in insecticide chemistry. Its novel mode of action on the GABA-gated chloride channel provides excellent efficacy and a valuable tool for managing resistance to other insecticide classes. While its establishment in veterinary medicine is clear, its potential in agriculture is substantial and warrants further investigation. By employing standardized, validated bioassay protocols, researchers can generate the robust, comparative data needed to strategically integrate Fluralaner and other isoxazolines into sustainable and effective pest management programs for the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news.uark.edu [news.uark.edu]
- 6. Comparative efficacy of different insecticides against sucking pests of cotton (Journal Article) | ETDEWEB [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Golden age of RyR and GABA-R diamide and isoxazoline insecticides: common genesis, serendipity, surprises, selectivity, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of chlorantraniliprole on the life history traits of fall armyworm Spodoptera frugiperda (Lepidoptera: Noctuidae) [frontiersin.org]
- 10. irac-online.org [irac-online.org]
- 11. irac-online.org [irac-online.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. irac-online.org [irac-online.org]
- 14. irac-online.org [irac-online.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. d-nb.info [d-nb.info]
- 17. pjlss.edu.pk [pjlss.edu.pk]
- 18. benchchem.com [benchchem.com]
- 19. Toxicity of fluralaner, a companion animal insecticide, relative to industry-leading agricultural insecticides against resistant and susceptible strains of filth flies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Toxicity of fluralaner, a companion animal insecticide, relative to industry-leading agricultural insecticides against resistant and susceptible strains of filth flies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Purity Standards for 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical and agrochemical development, the integrity of the final active ingredient is paramount. This integrity begins with the foundational building blocks—the chemical intermediates. 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7) stands out as a critical intermediate, notably in the synthesis of the broad-spectrum veterinary insecticide, fluralaner.[1] The presence of the trifluoroethyl group enhances metabolic stability and lipophilicity, making this compound a valuable component in modern chemical design.[2]
However, the efficacy and safety of the final product are directly contingent on the purity of this intermediate.[3][4] Even minute impurities can propagate through synthetic steps, leading to unwanted side-reactions, reduced yields, and the potential introduction of toxic byproducts into the final Active Pharmaceutical Ingredient (API).[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the purity of this compound from various sources. We will delve into the causality behind experimental choices and present a multi-faceted analytical approach that constitutes a self-validating system for robust quality assessment.
Chapter 1: The Impurity Profile - Knowing What to Look For
Effective purity analysis begins with understanding the potential impurities that can arise from the synthesis of the target compound. The manufacturing process for this compound often involves the reaction of a glycine derivative with 2,2,2-trifluoroethylamine, or the amination of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.[1][6][7] These routes can introduce specific impurities:
-
Process-Related Impurities:
-
Dimer Impurity: A common byproduct is N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide, formed from the sequential reaction of unreacted starting materials.[1] Its presence indicates incomplete or poorly controlled reactions.
-
Unreacted Starting Materials: Residuals such as glycine, 2,2,2-trifluoroethylamine, or 2-chloro-N-(2,2,2-trifluoroethyl)acetamide can persist in the final product.[6][8]
-
-
Reagent-Related Impurities:
-
Inorganic Impurities:
-
Salts: Inorganic salts from pH adjustments or work-up procedures may be present.
-
Chapter 2: A Multi-Pronged Analytical Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy assessment relies on the application of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach ensures that impurities not detected by one method are captured by another, creating a self-validating workflow.
References
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 4. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 5. nbinno.com [nbinno.com]
- 6. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 8. metrohm.com [metrohm.com]
- 9. This compound | 1171331-39-7 [chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS No. 1171331-39-7), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: The "Why" Behind the Precautions
Before addressing the "how" of disposal, it is imperative to understand the inherent hazards of this compound. This solid, halogenated organic compound presents several key risks that dictate its handling and disposal protocols.
According to safety data sheets (SDS), this compound is classified with the following hazard statements:
These classifications necessitate a cautious approach, focusing on minimizing direct contact and airborne dispersal. The trifluoromethyl group, a common moiety in pharmaceutical candidates, contributes to the compound's stability and potential for environmental persistence if not disposed of correctly. Therefore, the procedures outlined below are designed to mitigate these risks at every stage of the disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound for disposal. The following table summarizes the minimum PPE requirements:
| Body Part | Required PPE | Rationale |
| Hands | Nitrile or neoprene gloves | To prevent skin contact and subsequent irritation. |
| Eyes | ANSI Z87.1-compliant safety glasses or goggles | To protect against dust particles and potential splashes. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of airborne particles that can cause respiratory tract irritation. |
Waste Classification: A Regulatory Imperative
Proper disposal begins with correct waste classification under the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA). As this compound is a halogenated organic compound, it requires careful consideration.
While this specific compound is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes, it must be evaluated based on its characteristics.[3][4] Given its irritant properties, it would likely be classified as a toxic hazardous waste. It is the generator's responsibility to make this determination. When in doubt, it is best practice to manage the waste as hazardous.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste.
Waste Accumulation at the Point of Generation
-
Container Selection:
-
Use a dedicated, leak-proof, and sealable container for the solid waste.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.
-
The original product container, if empty, can be a suitable waste container.
-
-
Labeling:
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first waste is added).
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
-
-
Segregation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregate this waste from incompatible materials, such as strong oxidizing agents.
-
Full Container Management and Disposal
-
Finalizing the Container:
-
Once the container is full (do not overfill; leave at least 10% headspace), securely close the lid.
-
Ensure the exterior of the container is clean and free of contamination.
-
Complete the hazardous waste label with the date the container was filled.
-
-
Requesting Pickup:
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup
For a small spill of solid this compound:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation or perform the cleanup within a chemical fume hood.
-
PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to prevent it from becoming airborne.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area. For non-porous surfaces, wipe the area with a damp cloth (using a mild soap and water solution), followed by a clean water rinse. For porous surfaces, more extensive decontamination may be necessary, and you should consult your EHS department. All cleaning materials must be disposed of as hazardous waste.[5]
-
Label and Dispose: Label the container with all spill cleanup materials as hazardous waste and dispose of it according to the protocol in Section 4.
Personnel Exposure
-
Skin Contact: Immediately brush off any excess solid material and flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination of Equipment and Glassware
All equipment and glassware that have come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent in which the compound is soluble (consult the SDS for solubility information) in a chemical fume hood. Collect this rinse as hazardous waste.
-
Washing: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry or use an oven as appropriate.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | 1171331-39-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
